Product packaging for Anagliptin(Cat. No.:CAS No. 739366-20-2)

Anagliptin

Cat. No.: B605506
CAS No.: 739366-20-2
M. Wt: 383.4 g/mol
InChI Key: LDXYBEHACFJIEL-HNNXBMFYSA-N
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Description

Anagliptin is a potent, highly selective, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus . It functions by selectively inhibiting the DPP-4 enzyme, thereby prolonging the activity of endogenous incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control . This compound exhibits high selectivity, with more than 10,000-fold selectivity for DPP-4 over the structurally homologous enzymes DPP-8 and DPP-9, which is a key consideration for research applications aimed at minimizing off-target effects . Beyond its well-characterized hypoglycemic effects, this compound has demonstrated significant potential in research for modulating lipid metabolism. Clinical and preclinical studies have shown that it can significantly reduce plasma levels of total cholesterol and low-density lipoprotein cholesterol (LDL-C), suggesting a beneficial role in lipid management that is worthy of further investigation . The lipid-lowering action is proposed to occur through the downregulation of hepatic sterol regulatory element-binding protein (SREBP) activity, which reduces de novo lipid synthesis . With an IC50 value of 3.8 nM for DPP-4 inhibition and favorable pharmacokinetic properties, this compound is a valuable research tool for scientists studying the pathophysiology of type 2 diabetes, metabolic syndrome, and the intricate links between glucose and lipid homeostasis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25N7O2 B605506 Anagliptin CAS No. 739366-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXYBEHACFJIEL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045689
Record name Anagliptin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

739366-20-2
Record name Anagliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=739366-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anagliptin [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12417
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anagliptin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANAGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K726J96838
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Anagliptin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with relevant experimental protocols.

Chemical Structure and Identification

This compound is a synthetic small molecule with a complex chemical structure. Its systematic IUPAC name is N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide.[1] The absolute configuration of the chiral center in the cyanopyrrolidine moiety has been confirmed as S.[4][5]

IdentifierValue
IUPAC Name N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
SMILES CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N
InChI Key LDXYBEHACFJIEL-HNNXBMFYSA-N
CAS Number 739366-20-2
DrugBank ID DB12417
PubChem CID 44513473

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₉H₂₅N₇O₂[1]
Molecular Weight 383.45 g/mol [2]
Melting Point 115 - 119 °C[6]
pKa (Strongest Basic) 8.29[7]
logP -0.54[7]
Water Solubility 0.179 mg/mL[7]
Topological Polar Surface Area 115 Ų[2]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake. By blocking DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.

These elevated incretin levels then act on their respective receptors, primarily in the pancreas, to:

  • Stimulate glucose-dependent insulin secretion: This enhances the body's natural ability to lower blood glucose levels after a meal.

  • Suppress glucagon secretion: This reduces hepatic glucose production, further contributing to glycemic control.

The signaling pathway initiated by this compound's inhibition of DPP-4 is depicted in the following diagram.

DPP4_Inhibition_Assay_Workflow A Prepare this compound Dilutions B Add Reagents to 96-well Plate (Buffer, DPP-4, this compound) A->B C Pre-incubate at 37°C B->C D Add Fluorogenic Substrate C->D E Monitor Fluorescence D->E F Calculate Reaction Rates E->F G Determine IC50 Value F->G Anagliptin_Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis Start1 Starting Materials (e.g., Diethyl malonate) Steps1 Multi-step Synthesis Start1->Steps1 Intermediate1 2-methylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid Steps1->Intermediate1 Coupling Coupling Reaction Intermediate1->Coupling Start2 Starting Materials (e.g., L-Proline) Steps2 Multi-step Synthesis Start2->Steps2 Intermediate2 (2S)-1-(2-amino-2-methylpropylamino) -2-cyanopyrrolidine Steps2->Intermediate2 Intermediate2->Coupling Purification Purification Coupling->Purification This compound This compound Purification->this compound

References

Anagliptin Preclinical Trials: A Technical Overview of Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical trial data for anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The document focuses on the core quantitative data, detailed experimental protocols, and the underlying signaling pathways elucidated through preclinical research.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated in various animal models, with significant effects on lipid metabolism and pharmacokinetics. The following tables summarize the key quantitative findings.

Table 1: Efficacy of this compound on Plasma Lipids in LDL Receptor-Deficient Mice
ParameterControl GroupThis compound-Treated Group (0.3% in diet)Percentage Changep-value
Total Cholesterol--↓ 14%< 0.01[1]
Triglycerides--↓ 27%< 0.01[1]
LDL Cholesterol--Significant Decrease< 0.05[1]
VLDL Cholesterol--Significant Decrease< 0.05[1]
SREBP-2 mRNA (hepatic, night)--↓ 15%< 0.05[1]
SREBP Activity (in vitro, HepG2 cells)--↓ 21%< 0.001[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats and Dogs
ParameterRats (Oral Dose)Dogs (Oral Dose)
Absorption
Bioavailability38.1% - 85.5% (dose-dependent)70.4%
Distribution
High Concentration TissuesSmall intestine, kidney, liverSmall intestine, kidney, liver
Metabolism
Major Circulating ComponentUnchanged this compoundUnchanged this compound
Major MetabolitesM1 (hydrolysis of cyano group), M6, M7 (oxidation-cleavage)M1 (hydrolysis of cyano group), M6, M7 (oxidation-cleavage)
Excretion
Major Route of Elimination (IV dose)Urinary (64.6%)Urinary (66.2%)
Biliary Excretion (IV dose)25.2%-
Unchanged Drug in Excreta (Oral dose)~50%-
Renal Clearance (unbound, IV dose)91.7 ml/min/kg-

Experimental Protocols

This section details the methodologies employed in the key preclinical studies of this compound.

Lipid-Lowering Efficacy in LDL Receptor-Deficient Mice
  • Animal Model: Male low-density lipoprotein receptor-deficient (LDLR-/-) mice were used as a model for hyperlipidemia.[1]

  • Acclimatization: Mice were housed under a 12-hour light/dark cycle and had ad libitum access to a standard chow diet and water.

  • Treatment Regimen: this compound was mixed into the diet at a concentration of 0.3% and administered to the treatment group.[1] The control group received a standard diet. The duration of the treatment was not specified in the available literature.

  • Sample Collection: Blood samples were collected to analyze plasma lipid levels. Liver tissues were collected for gene expression analysis.

  • Lipoprotein Profile Analysis: Plasma lipoprotein profiles were analyzed using high-performance liquid chromatography (HPLC).[1] While the specific protocol used for this compound studies is not detailed, a general HPLC protocol for lipoprotein analysis involves separation based on particle size using a gel filtration column. The eluate is then mixed with enzymatic reagents for cholesterol and triglyceride quantification, and the chromatogram is used to determine the concentration of different lipoprotein subfractions.

  • Hepatic Gene Expression Analysis:

    • RNA Extraction: Total RNA was isolated from liver tissue.

    • Analysis Methods: DNA microarray and quantitative polymerase chain reaction (qPCR) were used to examine hepatic gene expression.[1]

    • qPCR General Protocol: A typical qPCR protocol involves reverse transcription of RNA to cDNA, followed by amplification with gene-specific primers. The expression levels of target genes, such as SREBP-2, are normalized to a stable reference gene (e.g., GAPDH, beta-actin).

  • In Vitro SREBP Transactivation Assay:

    • Cell Line: HepG2 cells, a human liver cancer cell line, were used.[1]

    • Methodology: A general protocol for a sterol regulatory element-binding protein (SREBP) transactivation assay involves co-transfecting cells with a reporter plasmid containing SREBP response elements linked to a reporter gene (e.g., luciferase) and an expression vector for SREBP. The cells are then treated with the test compound (this compound), and the reporter gene activity is measured to determine the effect on SREBP transcriptional activity.

Pharmacokinetic Studies in Rats and Dogs
  • Animal Models: Male Sprague-Dawley rats and male beagle dogs were used.

  • Drug Administration:

    • Intravenous (IV): this compound was administered via the tail vein in rats.

    • Oral (PO): this compound was administered by oral gavage to rats. The vehicle used was not specified.

  • Sample Collection: Blood samples were collected at various time points post-dosing to determine the plasma concentration of this compound and its metabolites. Urine and feces were collected to assess excretion pathways.

  • Analytical Method: The concentration of this compound and its metabolites in plasma, urine, and feces was determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for pharmacokinetic studies.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the preclinical assessment of this compound.

This compound's Mechanism of Action on Lipid Metabolism

Anagliptin_Lipid_Metabolism This compound This compound DPP4 DPP-4 Inhibition This compound->DPP4 Incretins Increased Active Incretins (GLP-1, GIP) DPP4->Incretins Insulin_Signaling Enhanced Insulin Signaling Incretins->Insulin_Signaling SREBP2 Suppression of SREBP-2 Activity Insulin_Signaling->SREBP2 Lipid_Synthesis Decreased Hepatic Lipid Synthesis SREBP2->Lipid_Synthesis Plasma_Lipids Reduced Plasma Cholesterol & Triglycerides Lipid_Synthesis->Plasma_Lipids

Caption: this compound's signaling cascade leading to reduced plasma lipids.

Experimental Workflow for Lipid-Lowering Efficacy Study

Lipid_Efficacy_Workflow Animal_Model LDL Receptor-Deficient Mice Grouping Grouping: - Control (Standard Diet) - this compound (0.3% in Diet) Animal_Model->Grouping Treatment Treatment Period Grouping->Treatment Sample_Collection Sample Collection: - Blood - Liver Tissue Treatment->Sample_Collection Analysis Analysis Sample_Collection->Analysis HPLC HPLC: Lipoprotein Profile Analysis->HPLC Gene_Expression Microarray & qPCR: Hepatic Gene Expression (e.g., SREBP-2) Analysis->Gene_Expression In_Vitro In Vitro Assay: SREBP Transactivation (HepG2 cells) Analysis->In_Vitro PK_Workflow Animal_Models Animal Models: - Sprague-Dawley Rats - Beagle Dogs Dosing Dosing: - Intravenous (IV) - Oral (PO) Animal_Models->Dosing Sampling Sample Collection: - Blood (Time-course) - Urine & Feces Dosing->Sampling Analysis Sample Analysis: (LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis: (Non-compartmental) Analysis->PK_Analysis Parameters Calculated Parameters: - Bioavailability - Clearance - Volume of Distribution - Half-life PK_Analysis->Parameters

References

Anagliptin's Modulation of Incretin Hormones GLP-1 and GIP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Anagliptin and the Incretin System

The incretin effect, a phenomenon characterized by an enhanced insulin response to oral glucose administration compared to an equivalent intravenous glucose infusion, is primarily mediated by two gut-derived hormones: GLP-1 and GIP.[1] These hormones are secreted by enteroendocrine cells in response to nutrient intake and are crucial for maintaining glucose homeostasis. However, their biological activity is short-lived due to rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2]

This compound is a potent and selective inhibitor of the DPP-4 enzyme. By blocking DPP-4, this compound prevents the degradation of active GLP-1 and GIP, thereby increasing their plasma concentrations and prolonging their insulinotropic and other glucoregulatory effects.[3]

This compound's Mechanism of Action on GLP-1 and GIP Levels

As a DPP-4 inhibitor, this compound's primary pharmacodynamic effect is the elevation of active GLP-1 and GIP levels. This leads to a cascade of downstream effects beneficial for glycemic control.

  • Increased Active GLP-1 and GIP: By inhibiting DPP-4, this compound leads to a significant increase in the plasma concentrations of the active forms of GLP-1 and GIP. Studies on other DPP-4 inhibitors, such as linagliptin, have demonstrated a significant increase in intact (active) GLP-1 and GIP levels following treatment.[4]

  • Enhanced Insulin Secretion: The elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.

  • Suppressed Glucagon Secretion: Increased active GLP-1 levels also act on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state, thereby reducing hepatic glucose production.

The signaling pathway for this mechanism is illustrated below.

This compound's Mechanism of Action cluster_0 Oral Nutrient Intake cluster_1 Intestinal Endocrine Cells cluster_2 Incretin Hormones cluster_3 DPP-4 Enzyme cluster_4 Pancreatic Islets cluster_5 Physiological Effects Nutrient Ingestion Nutrient Ingestion L-cells L-cells Nutrient Ingestion->L-cells stimulates K-cells K-cells Nutrient Ingestion->K-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 secretes Active GIP Active GIP K-cells->Active GIP secretes DPP-4 DPP-4 Active GLP-1->DPP-4 degraded by Beta-cells Beta-cells Active GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells Active GLP-1->Alpha-cells inhibits Active GIP->DPP-4 degraded by Active GIP->Beta-cells stimulates Inactive GLP-1 Inactive GLP-1 Inactive GIP Inactive GIP DPP-4->Inactive GLP-1 DPP-4->Inactive GIP This compound This compound This compound->DPP-4 inhibits Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Glucagon Secretion->Glucose Homeostasis

This compound's inhibitory effect on DPP-4 enhances incretin signaling.

Quantitative Data on this compound's Effects on GLP-1 and GIP Levels

A thorough review of published clinical trial data did not yield specific quantitative tables detailing the baseline and post-treatment levels of both active and total GLP-1 and GIP following this compound administration. However, based on the established mechanism of action for DPP-4 inhibitors, the expected outcomes are a significant increase in the active forms of these hormones.

For illustrative purposes, the table below provides a template of how such data would be presented, based on findings for other DPP-4 inhibitors.

HormoneTreatment GroupBaseline (pmol/L)Post-Treatment (pmol/L)Change from Baseline (pmol/L)p-value vs. Placebo
Active GLP-1 This compoundData not availableData not availableData not availableData not available
PlaceboData not availableData not availableData not available
Total GLP-1 This compoundData not availableData not availableData not availableData not available
PlaceboData not availableData not availableData not available
Active GIP This compoundData not availableData not availableData not availableData not available
PlaceboData not availableData not availableData not available
Total GIP This compoundData not availableData not availableData not availableData not available
PlaceboData not availableData not availableData not available

Note: This table is a template and does not contain actual data from this compound clinical trials as it was not available in the searched literature.

Experimental Protocols for Incretin Hormone Measurement

While specific protocols from this compound clinical trials are not publicly detailed, a standardized methodology for measuring incretin hormones has been established. The following is a general protocol based on guidelines from organizations like The Japan Diabetes Society.[5]

4.1. Blood Sample Collection and Processing

  • Blood Collection: Blood samples should be drawn into chilled tubes containing a DPP-4 inhibitor (e.g., sitagliptin, vildagliptin, or a commercially available inhibitor cocktail) to prevent ex vivo degradation of active GLP-1 and GIP.[6][7] EDTA is the recommended anticoagulant.

  • Immediate Cooling: Samples must be placed on ice immediately after collection.

  • Centrifugation: Within 30 minutes of collection, the blood samples should be centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

  • Plasma Storage: The resulting plasma should be stored at -80°C until analysis to ensure the stability of the incretin hormones.

4.2. Hormone Level Analysis

  • Assay Method: Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the quantification of both active and total GLP-1 and GIP.[3] These assays should be highly specific and sensitive.

  • Sample Preparation for Active Hormones: For the measurement of active GLP-1 and GIP, plasma samples typically require an extraction step (e.g., ethanol or solid-phase extraction) prior to analysis to remove interfering substances.[5]

  • Sample Preparation for Total Hormones: Measurement of total GLP-1 and GIP (active hormone plus its inactive metabolite) may not require a plasma extraction step.[5]

  • Quality Control: It is essential to report the specifics of the assay used, including antibody specificity, recovery rate, and the intra- and inter-assay coefficients of variation (CV).[5]

The general workflow for such an experiment is depicted below.

Experimental Workflow for Incretin Measurement cluster_0 Patient Preparation cluster_1 Stimulation cluster_2 Sample Collection & Processing cluster_3 Analysis Fasting Fasting Anagliptin_Admin This compound Administration Fasting->Anagliptin_Admin MTT Meal Tolerance Test (MTT) Anagliptin_Admin->MTT Blood_Draw Blood Draw (with DPP-4i) MTT->Blood_Draw at timed intervals Centrifugation Centrifugation Blood_Draw->Centrifugation Plasma_Storage Plasma Storage (-80°C) Centrifugation->Plasma_Storage Extraction Plasma Extraction (for active) Plasma_Storage->Extraction ELISA ELISA Plasma_Storage->ELISA total GLP-1/GIP Extraction->ELISA active GLP-1/GIP Data_Analysis Data Analysis ELISA->Data_Analysis

A generalized workflow for measuring incretin hormone levels.

Conclusion

This compound, through its potent and selective inhibition of DPP-4, is expected to significantly increase the plasma concentrations of active GLP-1 and GIP. This action enhances the natural incretin-mediated regulation of glucose homeostasis, making it an effective therapeutic agent for type 2 diabetes. While specific, detailed quantitative data on these hormonal changes from dedicated this compound clinical trials are not widely published, the well-understood mechanism of the DPP-4 inhibitor class provides a strong basis for its clinical efficacy. Future research and publication of detailed pharmacodynamic studies will be invaluable in further elucidating the precise quantitative impact of this compound on the full spectrum of incretin hormones.

References

Anagliptin: A Technical Guide to its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated notable anti-inflammatory properties beyond its primary glucose-lowering effects. This technical guide synthesizes the current preclinical and clinical evidence detailing the role of this compound in mitigating inflammatory processes. A growing body of research indicates that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome pathways. This document provides a comprehensive overview of the quantitative data from pertinent studies, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and inflammatory disease.

Introduction

Chronic low-grade inflammation is a critical factor in the pathogenesis of various diseases, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein with enzymatic activity that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). Beyond its role in glucose homeostasis, DPP-4 is expressed on the surface of various immune cells and is involved in inflammatory responses. This compound, as a DPP-4 inhibitor, not only enhances incretin signaling but also exhibits direct anti-inflammatory effects. This guide explores the mechanisms through which this compound attenuates inflammation, supported by quantitative data and detailed experimental methodologies.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on Atherosclerosis and Macrophage Infiltration in Cholesterol-Fed Rabbits

ParameterControl Group (Cholesterol Diet)This compound-Treated Group (Cholesterol Diet + this compound)Percentage ReductionCitation
Aortic Atherosclerotic Lesion Ratio18 ± 3%9 ± 2%50%[1]
Coronary Artery Intima-Media AreaEnlargedAttenuated by 43%43%[1]
Macrophage-Positive Area in Coronary Arteries-Suppressed by 75%75%[1]
α-Smooth Muscle Actin-Positive Area in Coronary Arteries-Suppressed by 66%66%[1]

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Expression

Experimental ModelInflammatory StimulusCytokineTreatmentResultCitation
Human Pulmonary Microvascular Endothelial Cells (HPMVECs)Lipopolysaccharide (LPS)TNF-α, IL-1β, IL-6, CCL2This compound (50 and 100 µM)Significant decrease in mRNA expression
Human Umbilical Vein Endothelial Cells (HUVECs)High GlucoseIL-1β, IL-18This compoundSignificantly abolished maturation
Human Vascular Smooth Muscle Cells (hVSMCs)Interleukin-1β (IL-1β)TNF-α, IL-6, MCP-1This compound (2.5 and 5 µM)Significant suppression of secretion

Table 3: Clinical Data on this compound and Inflammatory Markers (REASON Trial Sub-Analysis)

Inflammatory MarkerThis compound Group (n=177)Sitagliptin Group (n=176)OutcomeCitation
High-sensitivity C-reactive protein (hs-CRP)No significant change from baselineNo significant change from baselineNo significant difference between groups[2][3][4]
White Blood Cells (WBC)No significant change from baselineNo significant change from baselineNo significant difference between groups[2][3][4]
Interleukin-6 (IL-6)No significant change from baselineNo significant change from baselineNo significant difference between groups[2][3][4]

Key Signaling Pathways in this compound's Anti-Inflammatory Action

This compound's anti-inflammatory effects are primarily mediated through the inhibition of two major signaling pathways: the NF-κB pathway and the NLRP3 inflammasome pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory genes. In inflammatory conditions, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.

  • Mechanism of this compound's Action: this compound has been shown to suppress the activation of the NF-κB pathway. In human pulmonary microvascular endothelial cells stimulated with LPS, this compound treatment led to a decrease in the nuclear translocation of the p65 subunit and a reduction in the phosphorylation of IκBα. This inhibition of NF-κB activation results in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

NF_kB_Pathway cluster_NFkB_IkB LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Initiates Cytokines TNF-α, IL-1β, IL-6 Pro_inflammatory_Genes->Cytokines Results in This compound This compound This compound->IKK Inhibits NLRP3_Inflammasome_Pathway cluster_inflammasome_components High_Glucose High Glucose Mitochondria Mitochondria High_Glucose->Mitochondria Induces Stress ROS Mitochondrial ROS Mitochondria->ROS Generates NLRP3 NLRP3 ROS->NLRP3 Activates ASC ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Pro_Caspase1 Pro-Caspase-1 ASC->Inflammasome Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleaves Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 This compound This compound This compound->ROS Inhibits Rabbit_Atherosclerosis_Protocol start Start acclimatization Acclimatization of Japanese White Rabbits start->acclimatization end End diet_induction High-Cholesterol Diet (8-12 weeks) acclimatization->diet_induction grouping Randomization into Control and this compound Groups diet_induction->grouping treatment This compound Administration (in drinking water/chow) grouping->treatment euthanasia Euthanasia and Tissue Collection treatment->euthanasia aorta_analysis Aortic Lesion Analysis (Sudan IV staining) euthanasia->aorta_analysis histo_analysis Histological and Immunohistochemical Analysis (Coronary Arteries) euthanasia->histo_analysis blood_analysis Biochemical Analysis of Blood Samples euthanasia->blood_analysis aorta_analysis->end histo_analysis->end blood_analysis->end HUVEC_Inflammation_Protocol start Start cell_culture Culture HUVECs/HPMVECs to Confluence start->cell_culture end Data Analysis pre_treatment Pre-treatment with Varying Concentrations of this compound cell_culture->pre_treatment stimulation Stimulation with LPS or High Glucose pre_treatment->stimulation sample_collection Collection of Cell Lysates and Supernatant stimulation->sample_collection qRT_PCR qRT-PCR for Gene Expression sample_collection->qRT_PCR western_blot Western Blot for Protein Expression sample_collection->western_blot elisa ELISA for Secreted Cytokines sample_collection->elisa immunofluorescence Immunofluorescence for Protein Localization sample_collection->immunofluorescence qRT_PCR->end western_blot->end elisa->end immunofluorescence->end

References

Methodological & Application

Anagliptin In Vivo Experimental Design for Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the efficacy and mechanism of action of anagliptin in rodent models. Detailed protocols for key assays are included, along with data presentation guidelines and visualizations of relevant biological pathways.

I. Introduction to this compound

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor. By blocking the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, and thereby improve glycemic control.[1] Beyond its effects on glucose metabolism, this compound has been shown to exert beneficial effects on lipid profiles.[1][2]

II. Recommended Rodent Models

The selection of an appropriate rodent model is critical for investigating the specific effects of this compound. Commonly used models include:

  • Streptozotocin (STZ)-induced diabetic models: These models are created by administering STZ, a chemical toxic to pancreatic beta cells, to induce a state of hyperglycemia. They are useful for studying the effects of this compound on beta-cell function and regeneration.

  • Diet-induced obesity (DIO) models: Mice or rats fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia, mimicking key features of human type 2 diabetes. These models are ideal for evaluating the impact of this compound on insulin sensitivity and lipid metabolism.

  • Genetically modified models:

    • Low-density lipoprotein receptor-deficient (LDLR-/-) mice: These mice exhibit hypercholesterolemia and are valuable for studying the lipid-lowering effects of this compound.[2]

    • Endothelium-specific Irs2-knockout (ETIrs2KO) mice: These mice display skeletal muscle insulin resistance and are useful for investigating the effects of this compound on insulin signaling and glucose uptake in peripheral tissues.

III. Experimental Design Considerations

A well-structured experimental design is essential for obtaining robust and reproducible data. Key considerations include:

  • Animal characteristics: Specify the species, strain, sex, and age of the rodents.

  • Group allocation: Randomly assign animals to treatment and control groups. A typical design includes a vehicle control group, an this compound-treated group, and potentially a positive control group (e.g., another anti-diabetic agent).

  • Dosage and administration: A common and effective dose of this compound is 0.3% mixed in the diet.[2] The duration of treatment should be clearly defined based on the study objectives.

  • Housing and diet: Maintain animals in a controlled environment with a standard light-dark cycle. The type of diet (e.g., standard chow, high-fat diet) should be consistent within the experiment.

  • Endpoints: Clearly define the primary and secondary outcome measures, which may include parameters related to glycemic control, insulin sensitivity, beta-cell function, and lipid metabolism.

IV. Key Experimental Protocols

A. Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the body to clear a glucose load and is a primary method for evaluating improvements in glucose tolerance.

Protocol:

  • Fasting: Fast mice for 4-6 hours (or overnight for 16-18 hours) with free access to water.[3]

  • Baseline Blood Glucose: At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.

  • Glucose Administration: Administer a sterile glucose solution (typically 1-2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes after glucose administration and measure blood glucose levels.[3]

  • (Optional) Insulin Measurement: At each time point, a larger blood sample can be collected in EDTA-coated tubes for subsequent measurement of plasma insulin levels by ELISA.

B. Insulin Tolerance Test (ITT)

The ITT evaluates the systemic response to insulin, providing a measure of insulin sensitivity.

Protocol:

  • Fasting: Fast mice for 4-6 hours with free access to water.[4]

  • Baseline Blood Glucose: At time 0, measure baseline blood glucose from a tail vein blood sample.

  • Insulin Administration: Inject human regular insulin (typically 0.75-1.0 U/kg body weight) intraperitoneally (IP).[2]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, and 60 minutes after insulin injection.[2]

C. Assessment of Pancreatic Beta-Cell Mass and Proliferation

This protocol is used to quantify changes in beta-cell mass and the rate of beta-cell proliferation in response to this compound treatment.

Protocol:

  • Proliferation Marker Administration: For proliferation studies, administer a proliferation marker such as 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2´-deoxyuridine (EdU) to the animals prior to sacrifice. This is typically done via IP injection or in the drinking water.

  • Pancreas Collection and Fixation: Euthanize the animal and carefully dissect the entire pancreas. Fix the tissue in 4% paraformaldehyde.

  • Tissue Processing and Sectioning: Process the fixed pancreas for paraffin embedding and cut thin sections (e.g., 5 µm).

  • Immunohistochemistry/Immunofluorescence:

    • Stain sections with antibodies against insulin to identify beta cells.

    • For proliferation analysis, co-stain with an antibody against the proliferation marker (e.g., anti-BrdU) or a marker of cell division (e.g., anti-Ki67).

  • Image Acquisition: Capture high-resolution images of the stained pancreatic sections using a slide scanner or microscope.

  • Quantification:

    • Beta-cell mass: Use image analysis software to measure the total pancreatic area and the insulin-positive area in multiple sections throughout the pancreas. Beta-cell mass is calculated as the ratio of the insulin-positive area to the total pancreatic area, multiplied by the pancreatic weight.

    • Beta-cell proliferation: Count the number of insulin-positive cells that are also positive for the proliferation marker. The proliferation rate is expressed as the percentage of double-positive cells among the total number of insulin-positive cells counted.

V. Data Presentation

Summarize all quantitative data in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Glycemic Control in a Rodent Model of Type 2 Diabetes

ParameterVehicle ControlThis compound (0.3% in diet)p-value
Fasting Blood Glucose (mg/dL)
Baseline
Week 8
OGTT (AUC - mg/dL*min)
Baseline
Week 8
ITT (% decrease from baseline)
15 min
30 min
60 min
HbA1c (%)
Baseline
Week 8

Table 2: Effect of this compound on Pancreatic Beta-Cell Parameters

ParameterVehicle ControlThis compound (0.3% in diet)p-value
Beta-Cell Mass (mg)
Beta-Cell Area (% of total pancreatic area)
Beta-Cell Proliferation (% of BrdU+ beta-cells)
Serum Insulin (ng/mL)
Serum Glucagon (pg/mL)

Table 3: Effect of this compound on Lipid Profile in LDLR-/- Mice

ParameterVehicle ControlThis compound (0.3% in diet)% Changep-value
Total Cholesterol (mg/dL)
Triglycerides (mg/dL)
LDL-Cholesterol (mg/dL)
VLDL-Cholesterol (mg/dL)

Note: The data in these tables should be populated with the mean ± SEM or SD from the experimental results.

VI. Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Anagliptin_Mechanism_of_Action cluster_pancreas This compound This compound DPP4 DPP-4 This compound->DPP4 Inhibits GLP1_GIP_active Active Incretins (GLP-1, GIP) DPP4->GLP1_GIP_active Degrades GLP1_GIP_inactive Inactive Incretins (GLP-1, GIP) Pancreas Pancreatic Islets GLP1_GIP_active->Pancreas Beta_cell β-cells Pancreas->Beta_cell Alpha_cell α-cells Pancreas->Alpha_cell Insulin ↑ Insulin Secretion Beta_cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_cell->Glucagon Glucose_Homeostasis Improved Glucose Homeostasis Insulin->Glucose_Homeostasis Glucagon->Glucose_Homeostasis Anagliptin_Lipid_Metabolism This compound This compound DPP4_inhibition DPP-4 Inhibition This compound->DPP4_inhibition GLP1_active ↑ Active GLP-1 DPP4_inhibition->GLP1_active Hepatocyte Hepatocyte GLP1_active->Hepatocyte SREBP_activity ↓ SREBP Activity Hepatocyte->SREBP_activity Lipid_synthesis ↓ Hepatic Lipid Synthesis SREBP_activity->Lipid_synthesis Cholesterol_synthesis ↓ Cholesterol Synthesis Lipid_synthesis->Cholesterol_synthesis Triglyceride_synthesis ↓ Triglyceride Synthesis Lipid_synthesis->Triglyceride_synthesis Lipid_profile Improved Lipid Profile Cholesterol_synthesis->Lipid_profile Triglyceride_synthesis->Lipid_profile Experimental_Workflow Model_Selection Rodent Model Selection (e.g., STZ-induced, DIO, LDLR-/-) Acclimatization Acclimatization & Baseline Measurements Model_Selection->Acclimatization Randomization Randomization into Groups (Vehicle, this compound) Acclimatization->Randomization Treatment This compound Administration (e.g., 0.3% in diet for 8 weeks) Randomization->Treatment In_life_Assays In-life Assays Treatment->In_life_Assays Terminal_Procedures Terminal Procedures Treatment->Terminal_Procedures OGTT OGTT In_life_Assays->OGTT ITT ITT In_life_Assays->ITT Data_Analysis Data Analysis & Interpretation OGTT->Data_Analysis ITT->Data_Analysis Blood_Collection Blood Collection (Lipid Profile, Insulin, Glucagon) Terminal_Procedures->Blood_Collection Pancreas_Collection Pancreas Collection (Beta-Cell Mass & Proliferation) Terminal_Procedures->Pancreas_Collection Blood_Collection->Data_Analysis Pancreas_Collection->Data_Analysis

References

Troubleshooting & Optimization

Anagliptin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting solubility issues related to anagliptin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

There are conflicting reports regarding the precise aqueous solubility of this compound. Some sources describe it as "very soluble in water," while others provide specific but varied values, such as 0.179 mg/mL and 0.25 mg/mL.[1] Another commercial source indicates a solubility of 20 mg/mL in water. This variability may be attributable to differences in the crystal structure of the this compound used, as well as the specific experimental conditions.[2]

Q2: How does pH influence the solubility of this compound?

Q3: What is the pKa of this compound?

The specific pKa value for this compound is not consistently reported in publicly available literature. However, for a similar DPP-4 inhibitor, alogliptin, a strongest basic pKa of 9.47 has been reported.[3] This suggests that this compound likely has a basic functional group that becomes protonated at lower pH, contributing to its increased solubility in acidic conditions.

Q4: Can the solid form of this compound affect its solubility?

Yes, the solid-state properties, including the crystal form (polymorphism), can significantly impact the solubility of an active pharmaceutical ingredient like this compound. Different crystal lattices have different energies, which can affect the ease with which the molecule dissolves. One study attributes the favorable property of high water solubility of this compound to its unique crystal structure.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound aqueous solutions.

Problem 1: this compound powder is not dissolving completely in my aqueous buffer.

  • Possible Cause 1: pH of the solution.

    • Explanation: this compound is more soluble in acidic conditions. If your buffer has a neutral or alkaline pH, you may be experiencing the limits of its solubility.

    • Solution: Consider lowering the pH of your buffer. A stepwise decrease in pH while monitoring for dissolution can help identify a suitable pH range for your desired concentration.

  • Possible Cause 2: Concentration exceeds solubility limit.

    • Explanation: The concentration you are trying to achieve may be higher than the intrinsic solubility of this compound in your chosen aqueous system.

    • Solution: Refer to the solubility data table below. You may need to lower the target concentration or explore the use of co-solvents.

  • Possible Cause 3: Slow dissolution kinetics.

    • Explanation: The dissolution process may be slow.

    • Solution: Gentle heating and/or sonication can help to accelerate the dissolution process. However, be cautious about potential degradation of the compound with excessive heat.

Problem 2: My this compound solution is clear initially but forms a precipitate over time.

  • Possible Cause 1: pH shift.

    • Explanation: The pH of your solution may have changed over time, for example, due to the absorption of atmospheric CO2, which can lower the pH of unbuffered solutions. For a basic compound like this compound, a significant pH shift in either direction can cause it to precipitate if the solution is near saturation.

    • Solution: Ensure your solution is adequately buffered to maintain a stable pH. Storing solutions in tightly sealed containers can minimize CO2 absorption.

  • Possible Cause 2: Temperature change.

    • Explanation: Solubility is often temperature-dependent. If the solution was prepared at an elevated temperature and then cooled, the solubility may decrease, leading to precipitation.

    • Solution: Store the this compound solution at the temperature at which it was prepared and determined to be stable. If it must be stored at a lower temperature, you may need to work with a lower concentration.

  • Possible Cause 3: Evaporation of solvent.

    • Explanation: Over time, especially in unsealed containers, the solvent can evaporate, increasing the concentration of this compound and potentially exceeding its solubility limit.

    • Solution: Use tightly sealed containers for storage and minimize the headspace above the solution.

Quantitative Solubility Data

While a comprehensive pH-solubility profile for this compound is not available, the following table summarizes the reported solubility values. For illustrative purposes, pH-dependent solubility data for other "gliptin" class drugs are also included to demonstrate the general trend of increased solubility in acidic conditions.

CompoundMediumpHTemperature (°C)Solubility
This compound WaterNot SpecifiedNot Specified0.179 mg/mL
This compound WaterNot SpecifiedNot Specified0.25 mg/mL[1]
This compound WaterNot SpecifiedNot Specified20 mg/mL
Alogliptin PBS7.2Not Specified~10 mg/mL[2]
SitagliptinWater4.52569.5 mg/mL[4]
Sitagliptin0.01 M HCl~22568.1 mg/mL[4]
SitagliptinPhosphate Buffer6.8Not Specified5.56 mg/mL[4]
LinagliptinWaterNot SpecifiedNot SpecifiedInsoluble[5]
Linagliptin0.1 N HCl~1.2Not SpecifiedHighly Soluble[5]
LinagliptinPhosphate Buffer6.8Not SpecifiedInsoluble[5]

Note: Data for sitagliptin and linagliptin are provided for illustrative purposes to show pH-dependent solubility trends in this class of compounds.

Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol is a standard method for determining the equilibrium solubility of a compound.

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer).

  • Addition of Compound: Add an excess amount of this compound powder to a vial containing a known volume of the selected buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw a supernatant aliquot, ensuring no solid particles are transferred. It is recommended to filter the supernatant using a suitable syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtered supernatant with an appropriate solvent (mobile phase for HPLC is ideal) to a concentration within the calibrated range of the analytical method.

  • Analysis: Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

Protocol 2: HPLC-UV Method for this compound Quantification

This is a general HPLC method that can be adapted and validated for the quantification of this compound in solubility samples.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for this class of compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05M potassium dihydrogen phosphate, pH adjusted to 4 with phosphoric acid) and an organic solvent like methanol or acetonitrile. A common starting ratio is 70:30 (aqueous:organic).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 220 nm.

  • Injection Volume: 20 µL.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Analysis: Inject the standards to generate a calibration curve. Then, inject the diluted samples from the solubility experiment and determine their concentrations by interpolating from the calibration curve.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_buffer Prepare Aqueous Buffers (various pH) add_excess Add Excess this compound to Vials prep_buffer->add_excess shake Agitate at Constant Temperature (24-48h) add_excess->shake centrifuge Centrifuge or Settle Samples shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC-UV dilute->analyze

Caption: Workflow for the Shake-Flask Solubility Assay. Max Width: 760px.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Experimental Observations solubility This compound Aqueous Solubility ph pH of Solution solubility->ph temp Temperature solubility->temp crystal Crystal Form solubility->crystal cosolvent Co-solvents solubility->cosolvent diss_rate Dissolution Rate ph->diss_rate precipitation Precipitation ph->precipitation temp->diss_rate temp->precipitation crystal->diss_rate stability Solution Stability cosolvent->stability

Caption: Factors Influencing this compound's Aqueous Solubility. Max Width: 760px.

References

Technical Support Center: Optimizing Anagliptin Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Anagliptin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1] In vitro, this compound binds to the S1 subsite of DPP-4 through non-covalent interactions, effectively blocking its enzymatic activity. This inhibition prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Q2: What is a typical starting concentration range for this compound in cell-based assays?

Based on published studies, a common starting concentration range for this compound in various cell-based assays is between 1 µM and 100 µM.[2][3] The optimal concentration will depend on the specific cell type, assay duration, and the endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I dissolve and store this compound for in vitro use?

This compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3] For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: Is this compound expected to be cytotoxic to cells in culture?

Studies on Human Umbilical Vein Endothelial Cells (HUVECs) and Human Pulmonary Microvascular Endothelial Cells (HPMVECs) have shown that this compound is not cytotoxic at concentrations up to 100 µM when incubated for 24 hours.[2][3] However, it is always best practice to perform a cell viability assay (e.g., MTT, LDH) to confirm the lack of cytotoxicity in your specific cell line and experimental conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibitory effect on DPP-4 activity - Incorrect this compound concentration: The concentration may be too low for the amount of enzyme used in the assay. - Degraded this compound: Improper storage or handling may have led to the degradation of the compound. - Assay conditions: The pH, temperature, or substrate concentration of the assay may not be optimal.- Perform a dose-response curve to determine the IC50 in your assay system. The reported IC50 for this compound is approximately 3.8 nM.[1] - Prepare a fresh stock solution of this compound from a reliable source. - Ensure that the assay buffer and conditions are consistent with established protocols for DPP-4 activity measurement.
High background signal in fluorescence-based assays - Autofluorescence of this compound: The compound itself may be fluorescent at the excitation/emission wavelengths used. - Contamination: The cell culture or reagents may be contaminated with fluorescent compounds.- Run a control well with this compound in assay buffer without the fluorescent substrate to check for autofluorescence. - Use sterile techniques and high-purity reagents.
Inconsistent results between experiments - Variability in cell health: The passage number, confluency, or overall health of the cells can affect their response. - Inconsistent incubation times: Variations in the duration of this compound treatment can lead to different outcomes. - Pipetting errors: Inaccurate pipetting can lead to incorrect concentrations.- Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. - Use a timer to ensure consistent incubation periods. - Calibrate your pipettes regularly and use proper pipetting techniques.
Unexpected off-target effects - High this compound concentration: Very high concentrations may lead to non-specific effects. - Interaction with media components: this compound may interact with components of the cell culture medium.- Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Consider using a serum-free medium or a medium with a defined composition if interactions are suspected.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Various In Vitro Assays

Cell LineAssay TypeEffective Concentration RangeObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Cell Viability (CCK-8)1 - 100 µMAttenuated H₂O₂ and glucolipotoxicity-induced cell death[3]
Human Umbilical Vein Endothelial Cells (HUVECs)NLRP3 Inflammasome Activation0.5 - 1 µMSuppressed high glucose-induced NLRP3 inflammasome activation[4]
Human Pulmonary Microvascular Endothelial Cells (HPMVECs)Cell Viability (MTT)1 - 100 µMNo significant effect on cell viability[2]
Human Pulmonary Microvascular Endothelial Cells (HPMVECs)Inflammation, Apoptosis, Endothelial Dysfunction50 - 100 µMAlleviated LPS-induced effects[2]
bEnd.3 Brain Endothelial CellsCell Viability (MTT)5 - 10 µMAmeliorated OGD/R-induced reduction in cell viability[5]
Rat Smooth Muscle Cells (SMC)Cell Proliferation0 - 100 µMAttenuated s-DPP-4-induced proliferation[1]
HepG2 CellsSREBP Activity0.001 - 10 µMSuppressed sterol regulatory element-binding protein activity[1]

Experimental Protocols

DPP-4 Inhibitory Activity Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound on DPP-4.

Materials:

  • This compound

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Plate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.

  • In a 96-well plate, add a specific volume of each this compound dilution. Include a vehicle control (Assay Buffer with DMSO) and a no-enzyme control (Assay Buffer only).

  • Add a defined amount of recombinant human DPP-4 enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Incubate the plate for a set time (e.g., 30 minutes) at the same temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Plate reader capable of absorbance measurement (at ~570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare various concentrations of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

  • Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Mandatory Visualization

Anagliptin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound DPP4 DPP-4 This compound->DPP4 Inhibits HMGB1_RAGE HMGB1/RAGE Signaling This compound->HMGB1_RAGE Downregulates NLRP3 NLRP3 Inflammasome This compound->NLRP3 Downregulates GLP1_GIP_inactive GLP-1 / GIP (Inactive) DPP4->GLP1_GIP_inactive GLP1_GIP GLP-1 / GIP (Active) GLP1_GIP->DPP4 Degraded by AKT AKT GLP1_GIP->AKT Activates eNOS eNOS AKT->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation eNOS->Vasodilation Anti_inflammation Anti-inflammation eNOS->Anti_inflammation NO->Vasodilation NO->Anti_inflammation

Caption: this compound's mechanism and downstream effects.

Experimental_Workflow_DPP4_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution (DMSO) prep_dilutions Create Serial Dilutions in Assay Buffer prep_this compound->prep_dilutions add_this compound Add this compound Dilutions to 96-well Plate prep_dilutions->add_this compound prep_enzyme Prepare DPP-4 Enzyme Solution add_enzyme Add DPP-4 Enzyme (Incubate) prep_enzyme->add_enzyme prep_substrate Prepare DPP-4 Substrate Solution add_substrate Add Substrate (Incubate) prep_substrate->add_substrate add_this compound->add_enzyme add_enzyme->add_substrate read_fluorescence Measure Fluorescence (Plate Reader) add_substrate->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for DPP-4 inhibition assay.

Troubleshooting_Logic start Inconsistent or Unexpected Results? check_concentration Is this compound concentration optimized? start->check_concentration check_viability Is cell viability confirmed? check_concentration->check_viability Yes dose_response Perform dose-response experiment check_concentration->dose_response No check_controls Are proper controls included? check_viability->check_controls Yes viability_assay Run MTT or LDH assay check_viability->viability_assay No check_reagents Are reagents fresh and properly stored? check_controls->check_reagents Yes include_controls Include vehicle and positive/negative controls check_controls->include_controls No prepare_fresh Prepare fresh reagents check_reagents->prepare_fresh No end_good Results are now consistent and expected check_reagents->end_good Yes dose_response->check_viability end_bad Still issues, consult literature for specific assay troubleshooting dose_response->end_bad viability_assay->check_controls viability_assay->end_bad include_controls->check_reagents include_controls->end_bad prepare_fresh->end_good prepare_fresh->end_bad

Caption: Troubleshooting logic for in vitro assays.

References

Anagliptin Stability in Experimental Buffers: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of anagliptin in various experimental buffers. Understanding the stability profile of this compound is crucial for the development of robust analytical methods and stable pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: Under which conditions is this compound most unstable?

A1: this compound shows significant degradation under alkaline and oxidative conditions.[1] Researchers should exercise caution when using basic buffers or in the presence of oxidizing agents.

Q2: What is a suitable buffer system for routine analysis of this compound?

A2: For routine HPLC analysis, a mobile phase consisting of an acetate buffer at pH 5.0 mixed with methanol and acetonitrile has been shown to be effective.[1] Another option includes a phosphate buffer at pH 4.0 mixed with methanol.[2]

Q3: Are there any known degradation products of this compound?

A3: Yes, several degradation products of this compound have been identified under various stress conditions, including hydrolysis and oxidation. These are often denoted as ANA-D1 through ANA-D8 in the literature.[3] For example, ANA-D4 is a major degradation product under basic conditions.[3]

Q4: How does temperature affect the stability of this compound?

A4: While specific quantitative data on thermal degradation in different buffers is limited in the provided results, forced degradation studies are typically conducted at elevated temperatures (e.g., 40°C) to accelerate degradation and assess stability.[4] It is generally advisable to store this compound solutions at controlled room temperature or refrigerated to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of this compound in solution. The buffer pH may be too high (alkaline).Prepare fresh solutions in a buffer with a pH around 4.0-5.0, such as an acetate or phosphate buffer.[1][2]
Inconsistent analytical results. The presence of oxidizing agents in the reagents or solvent.Use high-purity solvents and reagents. If oxidative degradation is suspected, consider de-gassing solvents or adding an antioxidant, if compatible with the analytical method.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and ensure the analytical method can resolve them from the parent this compound peak.[5]
Poor peak shape in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase. A gradient elution with an acetate buffer (pH 5.0) and a mixture of methanol and acetonitrile has been shown to provide good peak shape.[1]

Quantitative Data Summary

The following table summarizes the degradation of this compound under different stress conditions as reported in the literature.

Stress Condition Reagent/Buffer This compound Remaining (%) Degradation (%) Reference
Alkaline 0.1 M NaOHNot specifiedSignificant[1]
Oxidative 3% H₂O₂Not specifiedSignificant[1]
Acidic 0.1 M HClNot specifiedLess than alkaline/oxidative[1]
Photolytic UV lightNot specifiedLess than alkaline/oxidative[1]
Thermal HeatNot specifiedLess than alkaline/oxidative[1]

Note: The provided search results emphasize the occurrence of significant degradation under alkaline and oxidative conditions but do not consistently provide specific quantitative percentages of remaining this compound across different buffer systems.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a generalized procedure based on common practices for assessing drug stability.

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).[1]

  • Acid Degradation: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., room temperature or elevated) for a defined period.

  • Alkaline Degradation: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Keep the solution at a specified temperature for a defined period.

  • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at a specified temperature for a defined period.

  • Thermal Degradation: Store the this compound stock solution at an elevated temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose the this compound stock solution to UV light for a defined period.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed solutions, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase A: 10 mM Acetate buffer (pH 5.0) / Methanol / Acetonitrile (90:5:5, v/v/v)[1]

  • Mobile Phase B: 10 mM Acetate buffer (pH 5.0) / Methanol / Acetonitrile (50:25:25, v/v/v)[1]

  • Gradient Program: A time-based gradient from Mobile Phase A to Mobile Phase B.[1]

  • Flow Rate: 1 mL/min[1]

  • Detection: UV at 247 nm[1]

  • Column Temperature: 40°C[1]

Visualizations

Anagliptin_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare this compound Stock Solution acid Acidic (e.g., 0.1M HCl) start->acid alkali Alkaline (e.g., 0.1M NaOH) start->alkali oxidative Oxidative (e.g., 3% H2O2) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (UV Light) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc oxidative->hplc thermal->hplc photo->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Workflow for this compound Forced Degradation Study.

References

Technical Support Center: Anagliptin Sample Preparation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anagliptin. The information provided is intended to help minimize degradation during sample preparation and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: this compound is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation. The main degradation pathways include:

  • Hydrolysis of the cyano group: This is also a major metabolic pathway, leading to the formation of a carboxylic acid metabolite (M1).[1][2][3][4]

  • Hydrolysis of the amide bond: This can occur at two positions, leading to the formation of different degradation products (ANA-D1 and ANA-D2).[2]

  • Oxidation: this compound can be oxidized to form an N-oxide derivative (ANA-D8).[2]

Forced degradation studies have shown that this compound is particularly sensitive to alkaline and oxidative conditions.[5]

Q2: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A2: Unexpected peaks in your chromatogram are likely due to the degradation of this compound during sample preparation or storage. To troubleshoot this, consider the following:

  • pH of your sample and mobile phase: this compound shows significant degradation in alkaline conditions.[5] Ensure your sample and mobile phase are at a suitable pH, ideally neutral or slightly acidic. One study suggests a mobile phase with a pH of 5.[5]

  • Oxidizing agents: Avoid exposure of your sample to oxidizing agents. Degradation has been observed in the presence of hydrogen peroxide.[5]

  • Temperature: While thermal degradation is less pronounced than alkaline or oxidative degradation, it is still a factor.[5] Store your samples at recommended temperatures (e.g., 2-8°C for short-term storage) and avoid prolonged exposure to high temperatures during sample preparation.

  • Photostability: While some studies have investigated photolytic degradation, significant degradation under these conditions is not always reported.[5] However, it is good practice to protect samples from light.

Q3: How can I prevent this compound degradation during sample preparation?

A3: To minimize this compound degradation, follow these recommendations:

  • pH Control: Maintain a neutral or slightly acidic pH environment for your samples and solutions. A buffer at pH 5 has been used successfully in HPLC methods.[5]

  • Solvent Selection: Use high-purity solvents (e.g., HPLC grade acetonitrile and water) for sample dissolution and mobile phase preparation.[6]

  • Temperature Control: Keep samples cool and perform extractions and other preparation steps on ice or at reduced temperatures where possible.

  • Minimize Exposure to Air and Light: Work efficiently to minimize the exposure of samples to atmospheric oxygen. Use amber vials or protect samples from light to prevent potential photolytic degradation.

  • Fresh Preparations: Prepare solutions and standards fresh daily to avoid the accumulation of degradation products over time.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Degradation due to alkaline pH.Buffer your sample and mobile phase to a neutral or slightly acidic pH (e.g., pH 5).[5]
Degradation due to oxidation.Degas your mobile phase and sample solvents. Avoid sources of peroxides.
Adsorption to container surfaces.Use silanized glass or polypropylene vials.
Appearance of New Peaks Sample degradation.Review the sample preparation procedure for potential exposure to high pH, oxidizing agents, or elevated temperatures. Prepare fresh samples under controlled conditions.
Contamination.Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents.
Peak Tailing or Broadening Poor column performance.Ensure the column is properly conditioned. Check for column contamination or aging.
Inappropriate mobile phase pH.Adjust the mobile phase pH to optimize peak shape. A pH of 5 has been shown to be effective.[5]

Summary of Forced Degradation Studies

The following table summarizes the conditions and outcomes of forced degradation studies on this compound.

Stress Condition Reagents and Conditions Observed Degradation Degradation Products Identified Reference
Acidic Hydrolysis 0.1 M HCl at 80°C for 24hMinor DegradationANA-D1, ANA-D2, ANA-D3, ANA-D4[2]
Alkaline Hydrolysis 0.1 M NaOH at 80°C for 2hSignificant DegradationANA-D1, ANA-D2, ANA-D3, ANA-D4[2][5]
Oxidative Degradation 3% H₂O₂ at 80°C for 2hSignificant DegradationANA-D4, ANA-D8[2][5]
Thermal Degradation 80°C for 48hMinor DegradationNot specified[5]
Photolytic Degradation UV light (254 nm) for 48hMinor DegradationNot specified[5]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma for HPLC Analysis

This protocol is a general guideline and may need to be optimized for your specific application.

  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Transfer 200 µL of plasma into a clean polypropylene tube.

  • Protein Precipitation: Add 600 µL of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase (e.g., 100 µL).

  • Vortexing and Centrifugation: Vortex the reconstituted sample for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Injection: Transfer the clear supernatant to an HPLC vial for analysis.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is based on a published stability-indicating assay and can be used as a starting point for method development.[5]

  • Column: Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Acetate buffer (10 mM, pH 5) / Methanol / Acetonitrile (90:5:5, v/v/v)

  • Mobile Phase B: Acetate buffer (10 mM, pH 5) / Methanol / Acetonitrile (50:25:25, v/v/v)

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-15 min: Linearly ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20-22 min: Linearly ramp back to 100% A

    • 22-30 min: Hold at 100% A (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 247 nm

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Visualizations

Anagliptin_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound ANA_D1 ANA-D1 (Amide Hydrolysis) This compound->ANA_D1 Alkaline/Acidic Conditions ANA_D2 ANA-D2 (Amide Hydrolysis) This compound->ANA_D2 Alkaline/Acidic Conditions ANA_M1 ANA-M1 / ANA-D3 (Cyano to Carboxylic Acid) This compound->ANA_M1 Metabolism/ Hydrolysis ANA_D4 ANA-D4 (Cyano to Amide) This compound->ANA_D4 Hydrolysis ANA_D8 ANA-D8 (N-oxide) This compound->ANA_D8 Oxidative Stress (H₂O₂)

Caption: Major degradation pathways of this compound under stress conditions.

Sample_Preparation_Workflow start Start: Plasma Sample protein_precipitation Add Acetonitrile/Methanol (Protein Precipitation) start->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge1 Centrifuge (10,000 rpm, 10 min, 4°C) vortex->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant evaporate Evaporate to Dryness (N₂, ≤40°C, Optional) collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 centrifuge2 Centrifuge (10,000 rpm, 5 min) vortex2->centrifuge2 hplc_injection Inject into HPLC centrifuge2->hplc_injection

Caption: General workflow for this compound sample preparation from plasma.

References

Anagliptin Dose-Response Curve Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the dipeptidyl peptidase-4 (DPP-4) inhibitor anagliptin, achieving consistent and reproducible dose-response curves is critical for accurate assessment of its potency and mechanism of action. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound IC50 value is inconsistent between experiments. What are the potential causes?

A1: Variability in IC50 values for this compound can stem from several factors. Ensure the following are tightly controlled:

  • Reagent Stability: this compound, DPP-4 enzyme, and substrates can degrade. Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles and store them at the recommended temperatures, protected from light.

  • Assay Buffer Conditions: The pH and temperature of the assay buffer must be consistent. DPP-4 activity is sensitive to these parameters. Always allow the buffer to reach the specified assay temperature (e.g., 37°C) before starting the reaction.

  • Substrate Concentration: For competitive inhibitors like this compound, the IC50 value is dependent on the substrate concentration. It is recommended to use a substrate concentration at or near the Michaelis-Menten constant (Km) for the most sensitive detection of competitive inhibition.[1][2]

  • Enzyme Concentration: While less common for standard reversible inhibitors, if this compound exhibits tight-binding kinetics, the IC50 value may vary with the enzyme concentration.[3]

  • Solvent Concentration: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO is the same across all wells, including controls, as it can impact enzyme activity.[3]

Q2: The fluorescence/absorbance signal in my DPP-4 inhibition assay is weak or absent.

A2: A low or absent signal can be due to several issues:

  • Incorrect Wavelength Settings: Verify that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorogenic or colorimetric substrate being used.[4]

  • Inactive Enzyme: The DPP-4 enzyme may have lost activity due to improper storage or handling. It's advisable to test the enzyme activity with a positive control (a known substrate) and without any inhibitor.

  • Substrate Degradation: The substrate may have degraded. Prepare fresh substrate solution for each experiment.

  • Incompatible Plate Type: For fluorescence-based assays, use black plates with clear bottoms to minimize background fluorescence and light scattering.

Q3: My dose-response curve is not sigmoidal (it's flat or has a very shallow slope). What should I do?

A3: A non-ideal curve shape often points to issues with the inhibitor concentration range or the assay conditions:

  • Inappropriate Concentration Range: The tested concentrations of this compound may be too high or too low. Perform a wide range-finding experiment to determine the concentrations that span from no inhibition to complete inhibition. A typical approach is a serial dilution, for instance, a 1-in-3 dilution series.[1]

  • Reaction Not at Initial Velocity: Enzyme inhibition assays should be measured during the initial, linear phase of the reaction. If the reaction proceeds for too long, substrate depletion or product inhibition can flatten the curve.[2][5] Run a time-course experiment without an inhibitor to determine the linear range.

  • Inhibitor Solubility: this compound may be precipitating at higher concentrations. Visually inspect the wells for any precipitate. If solubility is an issue, you may need to adjust the solvent or the maximum concentration tested.

Q4: I'm observing high variability between my replicate wells. How can I improve precision?

A4: High variability between replicates can obscure real effects. To improve precision:

  • Pipetting Technique: Ensure accurate and consistent pipetting. Use a repeating pipettor for adding reagents to minimize variations.[4] Before pipetting, equilibrate the tip by aspirating and dispensing the reagent a few times.[4]

  • Proper Mixing: Mix the contents of the wells thoroughly after adding each component, for example, by using a horizontal shaker.

  • Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate reagents and alter results. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or water.[6]

  • Consistent Incubation Times: Ensure that the pre-incubation of the enzyme with the inhibitor and the reaction time after adding the substrate are consistent for all wells.

Data Presentation: this compound Efficacy in Clinical Trials

Table 1: this compound Monotherapy on HbA1c Reduction

This compound Daily DoseDurationBaseline HbA1c (%)Mean HbA1c Reduction (%)
200 mg (100 mg twice daily)12 weeks~7.14-0.50[7]
400 mg (200 mg twice daily)12 weeks~7.14-0.51[7]
200 mg12 weeksNot specified-0.75 ± 0.50[4][8]
400 mg12 weeksNot specified-0.82 ± 0.46[4][8]

Table 2: this compound Effect on Plasma DPP-4 Activity in Humans

This compound DoseTimepointMean DPP-4 Inhibition (%)
100 mg (twice daily)24 weeks (during meal tolerance test)>75%[7]
200 mg (twice daily)24 weeks (during meal tolerance test)>90%[7]

Experimental Protocols

General Protocol for DPP-4 Inhibition Assay

This protocol is a generalized procedure based on commercially available fluorescence-based DPP-4 inhibitor screening kits.[4][9][10] Researchers should always refer to the specific instructions provided with their assay kit.

  • Reagent Preparation:

    • Prepare the Assay Buffer as per the kit's instructions. Ensure it is at the correct temperature (e.g., 37°C) before use.

    • Reconstitute the DPP-4 enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) in the assay buffer to the desired concentrations. Keep the enzyme on ice.

    • Prepare a stock solution of this compound in DMSO. From this, create a series of dilutions at, for example, 4 times the final desired concentration in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Controls:

      • 100% Activity Wells (No Inhibitor): Add assay buffer, DPP-4 enzyme solution, and the same volume of DMSO (without this compound) as used in the inhibitor wells.

      • Background Wells (No Enzyme): Add assay buffer, substrate solution, and DMSO.

    • Inhibitor Wells: Add assay buffer, DPP-4 enzyme solution, and the this compound dilutions.

    • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

    • Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 360 nm excitation / 460 nm emission) kinetically over a period of time (e.g., 15-30 minutes).

  • Data Analysis:

    • For each well, calculate the reaction rate (slope) from the linear portion of the fluorescence versus time plot.

    • Subtract the average rate of the background wells from all other wells.

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of 100% Activity Well)) * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Anagliptin_Signaling_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 is degraded by PancreasAlpha Pancreatic α-cells Incretins->PancreasAlpha inhibits Insulin Insulin Secretion (Glucose-Dependent) Pancreas->Insulin GlucoseUptake Increased Glucose Uptake Insulin->GlucoseUptake InactiveIncretins Inactive Metabolites DPP4->InactiveIncretins This compound This compound This compound->DPP4 inhibits Glucagon Glucagon Secretion HepaticGlucose Reduced Hepatic Glucose Production Glucagon->HepaticGlucose reduction leads to PancreasAlpha->Glucagon

Caption: this compound's mechanism of action via DPP-4 inhibition.

Experimental_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, This compound Dilutions) start->prep plate Plate Setup (Controls & Inhibitor Concentrations) prep->plate incubate Pre-incubate Enzyme with this compound (e.g., 10 min, 37°C) plate->incubate react Initiate Reaction (Add Substrate) incubate->react measure Kinetic Measurement (Fluorescence/Absorbance) react->measure analyze Data Analysis (Calculate Rates, % Inhibition) measure->analyze curvefit Generate Dose-Response Curve & Determine IC50 analyze->curvefit end End curvefit->end

Caption: Workflow for an in vitro DPP-4 inhibition assay.

Troubleshooting_Logic start Inconsistent Dose-Response Curve? check_ic50 IC50 Variability? start->check_ic50 Yes check_curve Poor Curve Shape? start->check_curve No solve_ic50 Control Reagent Stability, Buffer pH/Temp, [Substrate], & [DMSO] check_ic50->solve_ic50 Yes check_ic50->check_curve No end Improved Results solve_ic50->end solve_curve Adjust Inhibitor Conc. Range & Verify Initial Velocity Conditions check_curve->solve_curve Yes check_reps High Replicate Variability? check_curve->check_reps No solve_curve->end solve_reps Refine Pipetting Technique, Ensure Proper Mixing, Avoid Edge Effects check_reps->solve_reps Yes check_reps->end No solve_reps->end

Caption: Troubleshooting decision tree for dose-response assays.

References

Technical Support Center: Overcoming Resistance to Anagliptin in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptidyl peptidase-4 (DPP-4) inhibitor, Anagliptin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected cytotoxic or apoptotic effects of this compound on our cancer cell line. What could be the reason?

A1: Several factors could contribute to a lack of response to this compound.

  • Intrinsic Resistance: The cell line you are using may have intrinsic resistance to this compound. The anti-tumor effects of this compound can be cell-type specific. For instance, this compound has been shown to induce apoptosis in mouse colon carcinoma CT-26 cells.[1]

  • Drug Concentration and Treatment Duration: Ensure that the concentration and duration of this compound treatment are appropriate for your cell line. One study on CT-26 cells showed decreased cell viability at this compound concentrations of ≥2 mM after 24 hours.[2] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Cell Culture Conditions: Suboptimal cell culture conditions can affect cellular responses to drugs. Ensure that your cells are healthy, free from contamination, and are in the logarithmic growth phase when starting the experiment.

  • Mechanism of Action: this compound's pro-apoptotic effect in some cancer cells is linked to the inhibition of the monocarboxylate transporter-4 (MCT-4), leading to intracellular lactate accumulation and acidosis.[1][3] If your cell line does not rely on this pathway for pH regulation, it may be less sensitive to this compound.

Q2: We are observing an increase in cell migration and/or invasion after treating our cells with a DPP-4 inhibitor. Is this an expected outcome?

A2: While some studies show anti-tumor effects of DPP-4 inhibitors, others have reported that certain DPP-4 inhibitors, like saxagliptin and sitagliptin, can promote migration and invasion in some cancer cell lines.[4][5] This effect has been linked to the activation of the NRF2-mediated antioxidant response.[5] Therefore, it is a plausible, though not universal, outcome. If you observe this, it would be valuable to investigate the involvement of the NRF2/HO1 pathway in your model system.

Q3: How can we develop an this compound-resistant cell line for our studies?

A3: Developing a drug-resistant cell line is a valuable tool for studying resistance mechanisms. A common method is through continuous or intermittent exposure to the drug.[3][6] A general protocol involves:

  • Determine the initial IC50 (half-maximal inhibitory concentration) of this compound for your parental cell line.

  • Continuously culture the cells in a medium containing this compound at a concentration equal to or slightly below the IC50.

  • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.[7]

  • At each step, allow the cells to recover and resume normal proliferation before the next concentration increase.

  • Periodically test the IC50 of the cultured cells to monitor the development of resistance.

  • Once a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50), the resistant cell line can be established. It is advisable to maintain a stock of the resistant cells in a drug-free medium for a few passages to assess the stability of the resistant phenotype.[6]

Q4: What are some potential strategies to overcome this compound resistance in our cell line?

A4: Overcoming resistance to this compound may involve several approaches:

  • Combination Therapy: Combining this compound with other anti-cancer agents can be effective. Synergistic or additive effects have been observed when DPP-4 inhibitors are combined with chemotherapeutics like doxorubicin and 5-fluorouracil.[2] Another promising combination is with immunotherapy, such as PD-L1 antibodies, where this compound was found to enhance the therapeutic outcome in non-small cell lung cancer models.[6] Metformin has also been shown to counteract some of the pro-survival effects of DPP-4 inhibition.[8]

  • Targeting Downstream Pathways: If resistance is mediated by the upregulation of alternative survival pathways, targeting these pathways with specific inhibitors could restore sensitivity to this compound. For example, if the PI3K/Akt pathway is activated, a PI3K or Akt inhibitor could be used in combination with this compound.

Troubleshooting Guides

Problem 1: High variability in cell viability assays (e.g., MTT, WST-1) with this compound treatment.
Possible Cause Suggested Solution
Inconsistent cell seeding density Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts.
Edge effects in multi-well plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Precipitation of this compound at high concentrations Check the solubility of this compound in your culture medium. If precipitation is observed, consider preparing fresh stock solutions and vortexing thoroughly before use.
Inconsistent incubation times Standardize the incubation time for both drug treatment and the viability assay reagent.
Problem 2: Difficulty in interpreting apoptosis assay (e.g., Annexin V/PI staining) results.
Possible Cause Suggested Solution
High percentage of necrotic cells in the control group This could indicate unhealthy cells. Ensure gentle handling of cells during harvesting and staining. Use cells from a fresh, healthy culture.
Low percentage of apoptotic cells even at high this compound concentrations The treatment duration may be too short. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection. The cell line may be resistant to this compound-induced apoptosis.
Smearing of cell populations in the flow cytometry dot plot This could be due to cell clumps. Ensure a single-cell suspension by gently pipetting or passing the cells through a cell strainer before analysis.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in CT-26 Colon Carcinoma Cells

ParameterValueCell LineReference
Effective Concentration for Decreased Cell Viability≥2 mMCT-26[2]
Concentrations Used for In Vitro Studies0.125 - 4 mMCT-26[2]

Table 2: In Vivo Efficacy of this compound

ParameterValueAnimal ModelReference
Effective Dosage for Anti-tumor Effect20 mg/kg/dayBALB/c mice with CT-26 xenografts[1][2]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Seed cells (e.g., 5x10^3 to 1x10^4 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO or PBS) and untreated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[2]

Protocol 2: Apoptosis Detection using Annexin V/PI Staining and Flow Cytometry
  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1x10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[9][10][11]

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Cell Migration Assessment using Transwell Assay
  • Pre-hydrate the Transwell inserts (e.g., 8 µm pore size) in a serum-free medium for at least 1 hour.

  • Harvest cells and resuspend them in a serum-free medium at a concentration of 1x10^5 cells/mL.

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

  • In the lower chamber, add 600 µL of complete medium (containing serum as a chemoattractant) with or without this compound at the desired concentration.

  • Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.[12]

Visualizations

Signaling Pathways and Experimental Workflows

Anagliptin_Apoptosis_Pathway This compound This compound MCT4 MCT-4 Transporter This compound->MCT4 Inhibits Lactate_in Intracellular Lactate This compound->Lactate_in Leads to Accumulation Lactate_out Lactate Efflux MCT4->Lactate_out Mediates pH_in Intracellular Acidosis (Lower pH) Lactate_in->pH_in Mito_potential Reduced Mitochondrial Membrane Potential pH_in->Mito_potential Apoptosis Apoptosis Mito_potential->Apoptosis

Caption: this compound-induced apoptosis pathway in susceptible cancer cells.

DPP4_Inhibitor_Migration_Pathway DPP4_inhibitor DPP-4 Inhibitor (e.g., Saxagliptin) NRF2 NRF2 Activation DPP4_inhibitor->NRF2 Activates HO1 HO-1 Expression NRF2->HO1 Upregulates Migration_Invasion Increased Cell Migration & Invasion HO1->Migration_Invasion Promotes

Caption: Potential pathway for DPP-4 inhibitor-induced cell migration.

Resistant_Cell_Line_Workflow start Parental Cell Line ic50 Determine Initial IC50 start->ic50 culture Culture with This compound (≤ IC50) ic50->culture stepwise Stepwise Increase in this compound Concentration culture->stepwise monitor Monitor Proliferation & IC50 stepwise->monitor Adapted monitor->stepwise Continue establish Establish Resistant Cell Line monitor->establish Resistance Achieved

Caption: Workflow for generating this compound-resistant cell lines.

References

Anagliptin interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for anagliptin to interfere with common laboratory reagents and assays.

Frequently Asked Questions (FAQs)

Q1: Is there any documented evidence of this compound directly interfering with common clinical laboratory tests?

A1: Based on a comprehensive review of scientific literature, there is no specific, widespread evidence to suggest that this compound or its major metabolite (M1) directly interferes with common laboratory assays, such as routine clinical chemistry panels or immunoassays.[1][2][3] The available literature primarily focuses on the development and validation of specific analytical methods for quantifying this compound itself, which demonstrates the ability to distinguish it from other substances.[1][2]

Q2: What is the primary metabolite of this compound and could it potentially cross-react with other assays?

A2: The primary metabolite of this compound is a carboxylate metabolite known as M1.[4] this compound is not extensively metabolized, with about half of the dose being eliminated as the unchanged drug.[4][5] While M1 is a significant component in plasma, there are no current reports of it cross-reacting with other laboratory tests.[4] In general, drug metabolites can sometimes cross-react in immunoassays if they share structural similarities with the target analyte.[6][7][8]

Q3: We are observing unexpected results in our immunoassay when testing samples from subjects taking this compound. How can we troubleshoot this?

A3: If you suspect interference, consider the following troubleshooting steps:

  • Serial Dilution: Analyze serial dilutions of the patient sample. If an interfering substance is present, the results may not be linear upon dilution.

  • Alternative Method: If possible, measure the analyte using a different method that employs different antibodies or detection principles (e.g., mass spectrometry).

  • Spike and Recovery: Add a known amount of the analyte to the patient sample and measure the recovery. Poor recovery may indicate the presence of an interfering substance.

  • Consult the Assay Manufacturer: The manufacturer may have data on cross-reactivity with various compounds, including pharmaceuticals.

Q4: Can this compound interfere with HPLC-based assays?

A4: this compound is unlikely to interfere with HPLC-based assays that are not specifically designed to measure it. The principle of HPLC is to separate compounds based on their physicochemical properties. Several validated RP-HPLC methods have been developed to specifically quantify this compound, demonstrating that it can be effectively separated from other components in a sample.[1][2][9][10]

Troubleshooting Guides

Issue: Suspected this compound Interference in an Immunoassay

If you observe unexpected immunoassay results for samples from patients taking this compound, follow this workflow to investigate potential interference.

G start Unexpected Immunoassay Result dilution Perform Serial Dilution Analysis start->dilution linearity Check for Linearity dilution->linearity linear Results are Linear (Interference Unlikely) linearity->linear nonlinear Results are Non-Linear (Suspect Interference) linearity->nonlinear alt_method Analyze with an Alternative Method (e.g., LC-MS/MS) nonlinear->alt_method spike Perform Spike and Recovery nonlinear->spike concordant Results are Concordant (Original Result Likely Correct) alt_method->concordant discordant Results are Discordant (Interference Confirmed) alt_method->discordant manufacturer Contact Assay Manufacturer discordant->manufacturer recovery Check Recovery Percentage spike->recovery good_recovery Good Recovery (Interference Unlikely) recovery->good_recovery poor_recovery Poor Recovery (Interference Confirmed) recovery->poor_recovery poor_recovery->manufacturer end Document Findings and Report manufacturer->end

Caption: Troubleshooting workflow for suspected immunoassay interference.

This compound Metabolism and Potential for Cross-Reactivity

This compound undergoes incomplete metabolism in humans. Understanding its metabolic pathway is important when considering potential, though undocumented, cross-reactivity in immunoassays.

G cluster_plasma Plasma Components This compound This compound (Parent Drug) M1 Metabolite M1 (Carboxylate) This compound->M1 Metabolism Unchanged Unchanged this compound This compound->Unchanged Excretion Excretion (Urine and Feces) M1->Excretion Unchanged->Excretion

Caption: Simplified metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound and its primary metabolite, M1.

Table 1: Pharmacokinetic Properties of this compound and Metabolite M1

ParameterThis compoundMetabolite M1Reference
Major Component in Plasma (% of total radioactivity) 66.0%23.4%[4]
Elimination (% of dose) ~50% (unchanged)29.2%[4]
Terminal Half-life (hours) 4.379.88[4]

Experimental Protocols

Protocol 1: Validated RP-HPLC Method for this compound Quantification

This protocol describes a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in pharmaceutical formulations. This method demonstrates the specificity required to distinguish this compound from other compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: KROMASIL-C18 (250mm x 4.6mm, 5µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and 0.05M potassium dihydrogen phosphate buffer (pH 3.0) in a 50:50 ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 220 nm.[1]

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase.

    • Prepare sample solutions by dissolving the formulation in the mobile phase and filtering.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak area for this compound.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

Protocol 2: Spectrophotometric Method for this compound Estimation

This protocol outlines a Q-Absorption Ratio spectrophotometric method for the simultaneous estimation of this compound and metformin.

  • Instrumentation: A double beam UV-Visible spectrophotometer.

  • Solvent: Distilled water.[3]

  • Wavelengths:

    • Iso-absorptive point (λ1): 238 nm.[3]

    • λmax of Metformin HCl (λ2): 233 nm.[3]

  • Procedure:

    • Prepare standard stock solutions of this compound and metformin in distilled water.

    • Prepare mixed standard solutions and sample solutions.

    • Measure the absorbance of the solutions at both 238 nm and 233 nm.

    • Determine the concentrations of this compound and metformin using the absorptivity coefficients and the absorbance values at the two wavelengths.[3]

References

Technical Support Center: Enhancing Anagliptin Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Anagliptin in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter that can lead to unexpectedly low oral bioavailability of this compound in your animal studies.

Question 1: My in vivo pharmacokinetic study in rats shows significantly lower oral bioavailability for this compound than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low oral bioavailability of this compound in rats is a common challenge, primarily due to its susceptibility to P-glycoprotein (P-gp) mediated efflux in the intestine.[1] Here’s a step-by-step troubleshooting guide:

Step 1: Verify Experimental Procedures

  • Dosing Technique: Ensure accurate oral gavage technique to prevent incomplete dosing or administration into the trachea.

  • Fasting State: Confirm that animals were fasted overnight (typically 12 hours) before oral administration, as food can variably affect absorption. While some studies on similar drugs like linagliptin suggest food has no clinically relevant influence on the extent of absorption, it can delay Tmax.[2][3]

  • Blood Sampling: Check that blood sampling times are appropriate to capture the absorption phase (Cmax) and elimination phase. This compound is rapidly absorbed, with a Tmax between 20 and 42 minutes in rats.[1]

  • Sample Handling and Analysis: Ensure proper handling of plasma samples (e.g., immediate centrifugation and freezing) and validate your analytical method (e.g., LC-MS/MS) for accuracy and precision in the relevant concentration range.

Step 2: Investigate P-glycoprotein (P-gp) Efflux

P-gp is an efflux transporter protein in the intestinal epithelium that actively pumps substrates, like this compound, back into the intestinal lumen, thereby reducing their net absorption.[1][4][5]

  • In Vitro Permeability Assay: Conduct a Caco-2 cell permeability assay to quantify the extent of P-gp mediated efflux. A high efflux ratio (Papp B-A / Papp A-B > 2) is indicative of significant P-gp involvement.

  • Co-administration with a P-gp Inhibitor: In your in vivo rat study, co-administer this compound with a known P-gp inhibitor, such as verapamil. A significant increase in this compound's plasma concentration (AUC) in the presence of the inhibitor strongly suggests that P-gp efflux is a major limiting factor.[6]

Step 3: Evaluate Formulation Strategies

If P-gp efflux is confirmed, consider advanced formulation strategies designed to bypass or inhibit this mechanism.

  • Incorporate P-gp Inhibiting Excipients: Formulate this compound with excipients that have P-gp inhibitory properties. A list of such excipients is provided in the FAQs section.

  • Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from P-gp and enhance its absorption.

  • Solid Dispersions: Creating an amorphous solid dispersion of this compound can improve its dissolution rate and supersaturation in the gastrointestinal tract, potentially overcoming the saturable P-gp efflux.

The following workflow diagram illustrates the troubleshooting process:

TroubleshootingWorkflow Start Low this compound Bioavailability Observed Verify Step 1: Verify Experimental Procedures - Dosing Technique - Fasting State - Blood Sampling - Sample Analysis Start->Verify Investigate_Pgp Step 2: Investigate P-gp Efflux - In Vitro Caco-2 Assay - In Vivo Co-administration with P-gp Inhibitor Verify->Investigate_Pgp If procedures are correct Evaluate_Formulation Step 3: Evaluate Formulation Strategies - P-gp Inhibiting Excipients - Nanoparticles - Solid Dispersions Investigate_Pgp->Evaluate_Formulation If P-gp efflux is confirmed Resolution Improved Bioavailability Evaluate_Formulation->Resolution

Caption: Troubleshooting workflow for low this compound bioavailability.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding experimental design and formulation development for improving this compound's bioavailability.

Formulation Strategies

Question 2: What are some promising formulation strategies to enhance the oral bioavailability of this compound?

Answer:

Given that P-gp mediated efflux is a primary barrier to this compound's absorption, the most effective formulation strategies are those that can either inhibit P-gp or bypass this efflux mechanism. Two highly promising approaches are polymeric nanoparticles and amorphous solid dispersions .

  • Polymeric Nanoparticles: Encapsulating this compound within nanoparticles can protect the drug from direct interaction with P-gp transporters. The nanoparticles can be taken up by enterocytes through endocytosis, thus bypassing the efflux pump. Additionally, some polymers and surfactants used in nanoparticle formulations have inherent P-gp inhibitory effects.[7]

  • Amorphous Solid Dispersions (ASDs): By dispersing this compound in its amorphous form within a hydrophilic polymer matrix, you can significantly increase its aqueous solubility and dissolution rate. This leads to a higher concentration of dissolved drug at the absorption site, which can saturate the P-gp transporters and allow for increased passive diffusion.[8][9]

Question 3: Which pharmaceutical excipients can be used to inhibit P-glycoprotein and improve this compound absorption?

Answer:

Several pharmaceutically acceptable excipients have been shown to inhibit P-gp activity. Incorporating these into your this compound formulation can be a straightforward approach to enhance its bioavailability. Below is a table summarizing some common P-gp inhibiting excipients.[1][10][11][12][13]

Excipient CategoryExamplesMechanism of P-gp Inhibition (Postulated)
Surfactants Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor EL, Solutol HS 15, Vitamin E TPGSFluidization of the cell membrane, ATP depletion, direct interaction with P-gp
Polymers Poloxamer 188 (Pluronic F68), Chitosan, Polyethylene Glycols (PEGs)Membrane fluidization, inhibition of P-gp ATPase activity
Lipids Gelucire 44/14Alteration of membrane fluidity

Experimental Protocols

Question 4: Can you provide a general protocol for preparing this compound-loaded polymeric nanoparticles?

Answer:

Certainly. The nanoprecipitation method is a relatively simple and reproducible technique for preparing polymeric nanoparticles. Here is a general, step-by-step protocol that can be adapted for this compound.

Protocol: this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation

Materials:

  • This compound

  • Polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., Acetone, Acetonitrile)

  • Aqueous surfactant solution (e.g., Poloxamer 188, PVA in deionized water)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer (e.g., PLGA) in a suitable organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v Poloxamer 188).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Evaporation: Continue stirring the suspension (typically for several hours or overnight) to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm for 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any excess surfactant and un-encapsulated drug. Repeat the centrifugation and washing steps twice.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

The following diagram illustrates the nanoprecipitation workflow:

NanoprecipitationWorkflow Organic_Phase 1. Organic Phase This compound + Polymer in Organic Solvent Nanoprecipitation 3. Nanoprecipitation Dropwise addition of Organic Phase to Aqueous Phase with stirring Organic_Phase->Nanoprecipitation Aqueous_Phase 2. Aqueous Phase Surfactant in Water Aqueous_Phase->Nanoprecipitation Solvent_Evaporation 4. Solvent Evaporation Continued stirring Nanoprecipitation->Solvent_Evaporation Collection 5. Collection Centrifugation Solvent_Evaporation->Collection Washing 6. Washing Collection->Washing Lyophilization 7. Lyophilization (Optional) Washing->Lyophilization Final_Product This compound Nanoparticles Washing->Final_Product Lyophilization->Final_Product PK_Study_Workflow Animal_Prep 1. Animal Preparation - Acclimatization - Grouping - Fasting Dosing 2. Oral Administration - Control (Pure this compound) - Test (New Formulation) Animal_Prep->Dosing Blood_Sampling 3. Blood Sampling - Predetermined time points Dosing->Blood_Sampling Plasma_Prep 4. Plasma Preparation - Centrifugation Blood_Sampling->Plasma_Prep Bioanalysis 5. Bioanalysis - LC-MS/MS Quantification Plasma_Prep->Bioanalysis PK_Analysis 6. Pharmacokinetic Analysis - Calculate PK parameters - Determine Relative Bioavailability Bioanalysis->PK_Analysis Conclusion Conclusion on Bioavailability Enhancement PK_Analysis->Conclusion Anagliptin_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Anagliptin_Lumen This compound Anagliptin_Inside This compound Anagliptin_Lumen->Anagliptin_Inside Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->Anagliptin_Lumen Efflux Anagliptin_Inside->Pgp Anagliptin_Blood This compound Anagliptin_Inside->Anagliptin_Blood Absorption

References

Validation & Comparative

Anagliptin Versus Sitagliptin in Lowering LDL Cholesterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two dipeptidyl peptidase-4 (DPP-4) inhibitors, anagliptin and sitagliptin, with a specific focus on their effects on low-density lipoprotein (LDL) cholesterol. The information presented is compiled from various clinical and preclinical studies to offer an objective overview supported by experimental data.

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative and single-arm studies on the effects of this compound and sitagliptin on LDL cholesterol and other lipid parameters.

ParameterThis compoundSitagliptinStudy Details and Remarks
LDL Cholesterol (LDL-C) Reduction Greater reduction compared to sitagliptin[1][2]. In one trial, the estimated treatment difference was -4.52 mg/dL[2]. A 24-week study showed a significant -3% decrease[3]. In patients with baseline LDL-C ≥ 140 mg/dL, a -13.9% reduction was observed[3]. A 6-month monotherapy study showed a decrease from 175.6 to 148.5 mg/dL[4][5].Less effective at reducing LDL-C compared to this compound[1][2]. Some studies show no significant change in LDL-C levels[6]. One study reported a significant decrease in patients with high baseline triglycerides[7]. A long-term (7-year) study showed a greater decrease in LDL-C when added to metformin compared to sulfonylureas[8].The REASON trial was a head-to-head comparison in patients with type 2 diabetes at high cardiovascular risk already on statin therapy[1][2].
Total Cholesterol (TC) Reduction Significant reduction observed in multiple studies[3][9][10]. A 24-week study showed a significant decrease[3].Significant reduction of 3.0±15.6% after 12 weeks in one study[6]. Another study noted a significant decrease in patients with high baseline triglycerides[7].Effects on total cholesterol appear to be a more consistent finding for both drugs compared to LDL-C alone.
Cholesterol Synthesis Marker (Lathosterol) No change or decrease in lathosterol levels, suggesting suppression of cholesterol synthesis[1][4][11]. One study showed a significant decrease from 3.56 to 2.49 µg/mL after 6 months of monotherapy[4][5].Significant increase in lathosterol concentration at 52 weeks (from 1.2 ± 0.7 to 1.4 ± 1.0 μg/mL), suggesting a potential increase in cholesterol synthesis[1][2].This difference in the effect on lathosterol points to distinct mechanisms of action on lipid metabolism between the two drugs[1].
Cholesterol Absorption Markers (Campesterol & Sitosterol) No significant change[1][4].No significant change[1].This suggests that neither drug significantly affects the intestinal absorption of cholesterol.
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) Did not significantly increase PCSK9 levels[12][13].Significantly increased PCSK9 levels (from 218±98 to 242±115 ng/mL)[12][13].This suggests this compound may reduce LDL-C without the compensatory increase in PCSK9 seen with statins and sitagliptin[13].

Experimental Protocols

The REASON Trial (Randomized Evaluation of this compound versus Sitagliptin On low-density lipoproteiN cholesterol in diabetes)

This was a multicenter, randomized, open-label, parallel-group trial designed to compare the effects of this compound and sitagliptin on LDL-C levels in patients with type 2 diabetes and a high risk of cardiovascular events who were already receiving statin therapy[1][2][14][15].

  • Patient Population: The study enrolled 353 patients with type 2 diabetes at high risk for cardiovascular events[1][2].

  • Treatment: Patients were randomly assigned to receive either this compound (100 mg twice daily) or sitagliptin (50 mg once daily) for 52 weeks[14][15].

  • Primary Endpoint: The primary outcome measured was the change in LDL-C levels from baseline to 52 weeks[14][15].

  • Secondary Analyses: A secondary analysis of the REASON trial investigated the effects of both drugs on markers of cholesterol synthesis (lathosterol) and absorption (campesterol and sitosterol)[1][2]. Another sub-analysis evaluated the impact on PCSK9 levels[12][13].

  • Laboratory Methods: Blood samples were collected at baseline and at 52 weeks to measure lipid profiles and the specified biomarkers[1][2].

This compound Monotherapy Trial

This was a single-arm intervention trial to investigate the mechanisms of this compound's LDL-C lowering effect[4][5].

  • Patient Population: The study included 14 patients with type 2 diabetes and hyper-low-density lipoprotein cholesterolemia who were not on any hypoglycemic or lipid-lowering drugs[4][5].

  • Treatment: Patients received this compound monotherapy for 6 months[4][5].

  • Measurements: Fasting plasma levels of lathosterol, sitosterol, and campesterol were measured at baseline and after 6 months. A cookie-loading test was used to assess pre- and postprandial glucose and lipid metabolism[4][5].

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound's LDL-C Lowering Effect

This compound is suggested to lower LDL cholesterol by downregulating hepatic lipid synthesis.[9] This is in contrast to sitagliptin, which has been observed to potentially increase cholesterol synthesis markers.[1][2] The proposed pathway for this compound involves the suppression of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor in cholesterol synthesis.[3][9]

This compound This compound DPP4 DPP-4 Inhibition This compound->DPP4 GLP1 Increased Active GLP-1 DPP4->GLP1 HepaticCells Hepatic Cells GLP1->HepaticCells SREBP2 SREBP-2 Expression HepaticCells->SREBP2 Suppression CholesterolSynthesis Cholesterol Synthesis SREBP2->CholesterolSynthesis LDLC Reduced LDL-C CholesterolSynthesis->LDLC

Caption: Proposed mechanism of this compound on LDL-C reduction.

Generalized Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing the effects of this compound and sitagliptin on LDL cholesterol, based on the methodologies of the cited studies.

cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis Screening Inclusion/Exclusion Criteria Met Baseline Measure Baseline LDL-C, Lathosterol, etc. Screening->Baseline Randomization Randomly Assign Patients Baseline->Randomization This compound This compound Administration Randomization->this compound Sitagliptin Sitagliptin Administration Randomization->Sitagliptin FollowUp Monitor for Efficacy and Safety This compound->FollowUp Sitagliptin->FollowUp Endpoint Measure Final LDL-C, Lathosterol, etc. FollowUp->Endpoint Analysis Compare Changes Between Groups Endpoint->Analysis

Caption: Generalized workflow of a comparative clinical trial.

References

Anagliptin's Profile in Glycemic Control: A Comparative Analysis with Other DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of anagliptin's efficacy and mechanisms in managing type 2 diabetes, benchmarked against other leading dipeptidyl peptidase-4 inhibitors. This guide synthesizes key clinical trial data, experimental methodologies, and underlying signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the introduction of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents that enhance the incretin system. This compound, a potent and selective DPP-4 inhibitor, has demonstrated efficacy in glycemic control. This guide provides an objective comparison of this compound with other widely used DPP-4 inhibitors, including sitagliptin, linagliptin, and alogliptin, with a focus on their impact on glycemic parameters, supported by data from head-to-head clinical trials.

Comparative Efficacy in Glycemic Control

Clinical studies have demonstrated that while DPP-4 inhibitors as a class exhibit similar efficacy in reducing HbA1c levels, there are notable differences in their effects on other glycemic parameters and metabolic profiles.[1][2]

Glycemic Parameters

A key differentiator for this compound appears to be its impact on glycemic variability. In a 12-week, double-blind, randomized controlled trial, a twice-daily regimen of this compound (100 mg) was superior to once-daily sitagliptin (100 mg) in reducing the mean amplitude of glycemic excursion (MAGE).[3][4] The this compound group also showed a significantly greater increase in time in range (TIR) after dinner.[3][4] However, no statistically significant differences were observed in the changes in HbA1c and fasting plasma glucose (FPG) between the two groups.[3][4]

In a 24-week, multicentre, double-blind, randomized phase III clinical trial with a 28-week extension, this compound (100 mg twice daily) as an add-on to metformin was found to be non-inferior to sitagliptin (100 mg once daily) in reducing HbA1c. The mean changes from baseline in HbA1c were -0.85% for this compound and -0.83% for sitagliptin.[5][6]

A two-year retrospective cohort study comparing this compound and linagliptin showed that both effectively improved long-term glycemic control.[1][7][8]

ParameterThis compoundSitagliptinLinagliptinAlogliptinVildagliptin
HbA1c Reduction -0.85% (vs. baseline, with metformin)[5][6]-0.83% (vs. baseline, with metformin)[5][6]Comparable to this compound[1][7][8]-0.5% (naive)[9][10]-0.7% (naive)[9][10]
Fasting Plasma Glucose (FPG) No significant difference vs. Sitagliptin[3][4]No significant difference vs. This compound[3][4]---
Glycemic Variability (MAGE) -30.4 mg/dL (vs. baseline)[3][4]-9.5 mg/dL (vs. baseline)[3][4]---
Time In Range (TIR) - Post-dinner +33.0% (vs. baseline)[3][4]+14.6% (vs. baseline)[3][4]---
Lipid Profile

Beyond glycemic control, some studies suggest that this compound may have beneficial effects on the lipid profile. The Randomized Evaluation of this compound versus Sitagliptin On low-density lipoproteiN cholesterol in diabetes (REASON) trial, a 52-week, open-label, randomized clinical trial, found that this compound was superior to sitagliptin in lowering LDL-C in patients with type 2 diabetes already receiving statin therapy.[11][12]

A study comparing this compound with alogliptin in patients with T2DM and hyper-low-density lipoprotein cholesterolemia found that while there was no significant difference in the percentage change in LDL-C at 24 weeks between the two groups, this compound treatment for 12 weeks did significantly decrease LDL-C levels.[12][13][14]

ParameterThis compoundSitagliptinAlogliptinLinagliptin
LDL-C Change -3.7 mg/dL (at 52 weeks)[11][12]+2.1 mg/dL (at 52 weeks)[11][12]Similar to this compound (at 24 weeks)[12][13][14]No significant change[1][7][8]
Total Cholesterol Decreased[1][7][8]---
HDL-C ---Increased[1][7][8]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of this compound in comparison to other DPP-4 inhibitors.

REASON Trial: this compound vs. Sitagliptin[11][12][15][16]
  • Study Design: A 52-week, multicenter, randomized, open-label, active-controlled, parallel-group trial.

  • Participants: Adults (≥20 years) with type 2 diabetes, dyslipidemia, existing atherosclerotic vascular lesions, and treated with statins.

  • Intervention: this compound (200 mg/day) or sitagliptin (50 mg/day).

  • Primary Endpoint: Change in LDL-C levels from baseline to 52 weeks.

  • Secondary Endpoint: Change in HbA1c levels from baseline to 52 weeks.

  • Biochemical Analysis: Blood samples were collected at baseline and at specified intervals to measure LDL-C, HbA1c, and other lipid parameters. Renal function was assessed by measuring estimated glomerular filtration rate (eGFR) and urinary albumin-to-creatinine ratio (UACR).

This compound vs. Linagliptin Retrospective Cohort Study[1][7][8][17][18][19]
  • Study Design: A 2-year retrospective cohort study conducted in a diabetes-specialty clinic.

  • Participants: 234 patients with T2DM who received either this compound or linagliptin.

  • Data Collection: Patient data on glycemic control, blood pressure, lipid profile, and liver and renal function were collected from medical records.

  • Statistical Analysis: Comparative effectiveness of the two drugs on various metabolic parameters was analyzed.

Glycemic Variability Study: this compound vs. Sitagliptin[3][4][6][20][21][22]
  • Study Design: A 12-week, double-blind, randomized, multicenter study.

  • Participants: 89 patients with type 2 diabetes treated with metformin alone (HbA1c between 6.5% and 8.5%).

  • Intervention: this compound (100 mg twice daily) or sitagliptin (100 mg once daily).

  • Glycemic Variability Assessment: Continuous glucose monitoring (CGM) was used to measure MAGE and postprandial TIR before and after the treatment period.

Experimental_Workflow_for_Comparative_Clinical_Trials cluster_screening Patient Screening and Enrollment cluster_randomization Randomization and Blinding cluster_intervention Intervention cluster_assessment Data Collection and Assessment cluster_analysis Data Analysis s1 Patient Population with T2DM s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 r1 Randomization s3->r1 r2 Blinding (Double-blind where applicable) r1->r2 i1 This compound Arm r2->i1 i2 Comparator DPP-4 Inhibitor Arm (e.g., Sitagliptin, Linagliptin) r2->i2 a1 Baseline Measurements (HbA1c, FPG, Lipids, CGM) i1->a1 i2->a1 a2 Follow-up Assessments (e.g., 12, 24, 52 weeks) a1->a2 an1 Statistical Analysis of Endpoints a2->an1 a3 Adverse Event Monitoring an2 Comparison of Efficacy and Safety a3->an2 an1->an2

Figure 1: Generalized experimental workflow for comparative clinical trials of DPP-4 inhibitors.

Mechanism of Action and Signaling Pathways

DPP-4 inhibitors, including this compound, exert their glucose-lowering effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][15] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.

The binding of GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular signaling events. The GLP-1R is a G-protein coupled receptor that, upon activation, primarily couples to Gαs.[7][13] This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[7][13]

Both PKA and Epac2 signaling pathways converge to potentiate glucose-stimulated insulin secretion through mechanisms that include altered ion channel activity, leading to increased intracellular calcium concentrations, and enhanced exocytosis of insulin-containing granules.[7][13]

DPP4_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Signaling dpp4 DPP-4 Enzyme glp1_active Active GLP-1 dpp4->glp1_active Inactivates This compound This compound (DPP-4 Inhibitor) This compound->dpp4 Inhibits glp1_inactive Inactive GLP-1 glp1r GLP-1 Receptor glp1_active->glp1r Binds to g_protein G-protein (Gαs) glp1r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp pka PKA camp->pka Activates epac2 Epac2 camp->epac2 Activates insulin_secretion Glucose-dependent Insulin Secretion pka->insulin_secretion Potentiates epac2->insulin_secretion Potentiates

Figure 2: Signaling pathway of DPP-4 inhibitors in pancreatic β-cells.

References

Anagliptin's Impact on Incretin Hormones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, effectively increases the levels of active incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose. This guide provides a comparative overview of this compound's effects on these hormones, benchmarked against other widely used DPP-4 inhibitors: Sitagliptin, Vildagliptin, and Saxagliptin. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data from clinical studies and detailed experimental methodologies.

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors, including this compound and its counterparts, exert their therapeutic effects by preventing the degradation of incretin hormones.[1] GLP-1 and GIP are released from the gut in response to food intake and play a vital role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. The enzyme DPP-4 rapidly inactivates these hormones. By inhibiting DPP-4, these drugs prolong the activity of GLP-1 and GIP, leading to improved glycemic control in patients with type 2 diabetes.

Food Food Intake Gut Gut L-cells & K-cells Food->Gut Stimulates Incretins Active Incretins (GLP-1 & GIP) Gut->Incretins Release DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Pancreas Pancreatic Islets (β-cells & α-cells) Incretins->Pancreas Stimulates DPP4_inhibitor This compound & Other DPP-4 Inhibitors DPP4_inhibitor->DPP4 Inhibits Inactive Inactive Metabolites DPP4->Inactive Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes

Figure 1: Mechanism of DPP-4 Inhibition

Comparative Efficacy on Incretin Hormone Levels

While direct head-to-head clinical trials comparing the effects of this compound against other DPP-4 inhibitors on GLP-1 and GIP levels are limited, data from individual studies provide valuable insights. The following tables summarize the observed effects of each drug on active GLP-1 and GIP concentrations. It is important to note that variations in study design, patient populations, and assay methodologies may influence the results, making direct cross-study comparisons challenging.

Table 1: Effect of DPP-4 Inhibitors on Active GLP-1 Levels

DrugDosageStudy PopulationKey Findings on Active GLP-1
This compound 100 mg twice dailyAnimal model (mice)Caused an increase in serum active GLP-1 concentration.[2]
Sitagliptin 100 mgHealthy volunteersInduced a 2.3-fold increase in the mean AUC for intact GLP-1.[3]
Vildagliptin 50 mg twice dailyPatients with Type 2 DiabetesMore than doubled the mean plasma levels of intact GLP-1.
Saxagliptin Not specifiedAnimal model (mice)Increased GLP-1 levels 4-fold following a glucose load.[4]

Table 2: Effect of DPP-4 Inhibitors on Active GIP Levels

DrugDosageStudy PopulationKey Findings on Active GIP
This compound Not specifiedNot specified in available abstractsData not readily available in searched abstracts.
Sitagliptin 100 mgHealthy volunteersDid not significantly affect total GIP levels.[3]
Vildagliptin 50 mg twice dailyPatients with Type 2 DiabetesMarkedly increased mean plasma levels of intact GIP.
Saxagliptin Not specifiedNot specified in available abstractsData not readily available in searched abstracts.

Experimental Protocols for Incretin Measurement

Accurate quantification of active GLP-1 and GIP is critical for evaluating the pharmacodynamic effects of DPP-4 inhibitors. The following is a representative protocol for the measurement of active GLP-1 and GIP in human plasma using a sandwich enzyme-linked immunosorbent assay (ELISA), based on commercially available kits and methodologies described in clinical studies.

1. Sample Collection and Preparation:

  • Blood samples should be collected in tubes containing a DPP-4 inhibitor (e.g., dipeptidyl peptidase-4 inhibitor) and aprotinin to prevent the degradation of active incretins.

  • Ethylenediaminetetraacetic acid (EDTA) is recommended as the anticoagulant.

  • Immediately after collection, the blood samples should be centrifuged at 4°C to separate the plasma.

  • The plasma should be stored at -80°C until analysis to ensure the stability of the analytes.

2. ELISA Procedure for Active GLP-1 and GIP:

This protocol outlines the general steps for a sandwich ELISA. Specific details may vary depending on the commercial kit used.

start Start prep_plate Prepare microplate coated with capture antibody (anti-GLP-1 or anti-GIP) start->prep_plate add_sample Add standards, controls, and plasma samples to wells prep_plate->add_sample incubate1 Incubate to allow binding of active incretin to capture antibody add_sample->incubate1 wash1 Wash wells to remove unbound substances incubate1->wash1 add_detection Add detection antibody (HRP-conjugated) wash1->add_detection incubate2 Incubate to form sandwich complex add_detection->incubate2 wash2 Wash wells to remove unbound detection antibody incubate2->wash2 add_substrate Add substrate solution (e.g., TMB) wash2->add_substrate incubate3 Incubate for color development add_substrate->incubate3 add_stop Add stop solution incubate3->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate calculate Calculate incretin concentrations based on standard curve read_plate->calculate end End calculate->end

References

Anagliptin and Vildagliptin: A Comparative Analysis of their Impact on Beta-Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanistic nuances and clinical evidence surrounding two prominent DPP-4 inhibitors in the management of type 2 diabetes.

In the landscape of oral hypoglycemic agents, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have carved a significant niche by virtue of their glucose-dependent mechanism of action, which enhances endogenous incretin levels and subsequently improves pancreatic beta-cell function. This guide provides a detailed comparative analysis of two such inhibitors, Anagliptin and Vildagliptin, with a specific focus on their effects on beta-cell function, supported by experimental data and detailed methodologies for the discerning researcher and drug development professional.

Mechanism of Action: A Shared Pathway

Both this compound and Vildagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP.[1][2] This elevation in incretin hormones leads to several beneficial downstream effects on beta-cells:

  • Glucose-Dependent Insulin Secretion: Enhanced GLP-1 and GIP levels stimulate the pancreatic beta-cells to secrete insulin in a glucose-dependent manner. This means that insulin is released primarily when blood glucose levels are elevated, thereby reducing the risk of hypoglycemia.

  • Suppression of Glucagon Secretion: Increased GLP-1 levels also act on pancreatic alpha-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[1][2]

  • Potential for Beta-Cell Preservation: Preclinical studies suggest that incretin hormones may also play a role in beta-cell proliferation and the inhibition of apoptosis, hinting at a potential for long-term preservation of beta-cell mass and function.

DPP-4 Inhibition Signaling Pathway Ingestion Food Ingestion Intestine Intestinal L-cells & K-cells Ingestion->Intestine GLP1_GIP Active GLP-1 & GIP Intestine->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreatic Islets GLP1_GIP->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Anagliptin_Vildagliptin This compound / Vildagliptin Anagliptin_Vildagliptin->DPP4 Inhibition Beta_Cell Beta-Cells Pancreas->Beta_Cell Alpha_Cell Alpha-Cells Pancreas->Alpha_Cell Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_Cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cell->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Mechanism of DPP-4 Inhibition by this compound and Vildagliptin.

Comparative Efficacy on Beta-Cell Function: A Review of Clinical Data

While both drugs share a common mechanism, nuances in their clinical effects on beta-cell function can be observed through various clinical studies. The following tables summarize key quantitative data from studies investigating the impact of this compound and Vildagliptin on markers of beta-cell function and glycemic control.

Table 1: Effect of this compound on Glycemic Control and Variability

ParameterBaseline (Mean ± SD)Change after 12 Weeks (Mean ± SD)p-valueStudy
Mean Amplitude of Glycemic Excursion (MAGE) (mg/dL)
This compound 100 mg BID89.9 ± 31.7-30.4 ± 25.6<0.001[3]
Sitagliptin 100 mg QD92.4 ± 34.5-9.5 ± 38.00.215[3]
Postprandial Time in Range (TIR) after dinner (%)
This compound 100 mg BID54.1 ± 24.3+33.0 ± 22.0<0.001[3]
Sitagliptin 100 mg QD58.6 ± 23.8+14.6 ± 28.20.014[3]
HbA1c (%) 7.2 ± 0.4-0.6 ± 0.4<0.001[3]
This compound 100 mg BID7.3 ± 0.5-0.6 ± 0.5<0.001[3]
Sitagliptin 100 mg QD

Note: This study compared this compound with Sitagliptin, another DPP-4 inhibitor, providing insights into its relative efficacy.

Table 2: Effect of Vildagliptin on Beta-Cell Function and Glycemic Control

ParameterBaseline (Mean ± SEM)Change after Treatment (Mean ± SEM)p-valueStudy
HOMA-β 53 ± 768 ± 10<0.05[4]
Proinsulin/Insulin Ratio 0.22 ± 0.030.17 ± 0.02<0.05[4]
Fasting Plasma Glucose (mmol/L) 6.8 ± 0.26.4 ± 0.2<0.05[4]
Postprandial Glucose AUC (mmol/L*min) 240 ± 15191 ± 140.002[4]
Acute Insulin Response to Glucose (AIRg) (pmol/l) 224 ± 44286 ± 52<0.05[4]
Insulin Sensitivity Index (SI) (10-5 min-1 pmol-1 l) 2.8 ± 0.53.5 ± 0.5<0.01[4]
Disposition Index (AIRg x SI) 688 ± 1801164 ± 318<0.05[4]

Note: Data for Vildagliptin is derived from a study in subjects with impaired fasting glucose.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies employed in the key cited studies.

Oral Glucose Tolerance Test (OGTT) for Beta-Cell Function Assessment

The OGTT is a fundamental tool for assessing beta-cell function in response to a glucose challenge. A typical protocol involves:

  • Patient Preparation: Subjects fast overnight for at least 8-10 hours.

  • Baseline Sampling: A fasting blood sample is collected to measure baseline glucose, insulin, C-peptide, and proinsulin levels.

  • Glucose Administration: A standard 75g oral glucose solution is administered to the subject.

  • Serial Blood Sampling: Blood samples are drawn at specific time intervals (e.g., 30, 60, 90, and 120 minutes) post-glucose ingestion.

  • Biochemical Analysis: Plasma glucose, insulin, and C-peptide concentrations are measured at each time point.

  • Calculation of Beta-Cell Function Indices:

    • Homeostatic Model Assessment of Beta-Cell Function (HOMA-β): Calculated from fasting glucose and insulin or C-peptide levels to estimate basal beta-cell function.

    • Proinsulin/Insulin Ratio: An elevated ratio is indicative of beta-cell dysfunction and impaired proinsulin processing.

    • Insulinogenic Index: Calculated as the change in insulin divided by the change in glucose during the first 30 minutes of the OGTT, reflecting early-phase insulin secretion.

Hyperglycemic Clamp Technique

A more sophisticated method to quantify insulin secretion involves the hyperglycemic clamp:

  • Catheter Placement: Two intravenous catheters are inserted, one for glucose infusion and one for blood sampling.

  • Glucose Infusion: A variable infusion of glucose is administered to raise and maintain the plasma glucose concentration at a specific hyperglycemic level (e.g., 125 mg/dL above baseline).

  • Blood Sampling: Blood samples are collected at regular intervals to measure plasma glucose and insulin/C-peptide levels.

  • Assessment of Insulin Secretion: The amount of insulin secreted in response to the sustained hyperglycemia provides a measure of the beta-cell's secretory capacity. First-phase insulin secretion is the initial burst of insulin release, while second-phase represents the sustained release.

Comparative Experimental Workflow cluster_0 Patient Recruitment & Baseline cluster_1 Randomization & Treatment cluster_2 Follow-up & Endpoint Assessment cluster_3 Data Analysis & Comparison Screening Patient Screening (Type 2 Diabetes) Baseline Baseline Assessment (HbA1c, FPG, Lipids) Screening->Baseline OGTT_Baseline Baseline OGTT Baseline->OGTT_Baseline Randomization Randomization OGTT_Baseline->Randomization Group_A This compound Treatment Group Randomization->Group_A Group_V Vildagliptin Treatment Group Randomization->Group_V FollowUp Treatment Period (e.g., 12 or 24 weeks) Group_A->FollowUp Group_V->FollowUp OGTT_FollowUp Follow-up OGTT FollowUp->OGTT_FollowUp Endpoint Endpoint Analysis OGTT_FollowUp->Endpoint Beta_Cell_Analysis Beta-Cell Function Analysis (HOMA-β, Proinsulin/Insulin Ratio) Endpoint->Beta_Cell_Analysis Glycemic_Analysis Glycemic Control Analysis (HbA1c, FPG, PPG) Endpoint->Glycemic_Analysis Comparison Comparative Analysis of This compound vs. Vildagliptin Beta_Cell_Analysis->Comparison Glycemic_Analysis->Comparison

Idealized workflow for a head-to-head comparative clinical trial.

Discussion and Conclusion

Both this compound and Vildagliptin are effective DPP-4 inhibitors that improve beta-cell function through the enhancement of the incretin system. The available data for Vildagliptin demonstrates significant improvements in HOMA-β, the proinsulin/insulin ratio, and both basal and postprandial glucose control.[4] For this compound, studies have highlighted its efficacy in reducing glycemic variability, particularly postprandial glucose excursions, when compared to another DPP-4 inhibitor, Sitagliptin.[3]

Researchers and clinicians should consider the specific patient profile and treatment goals when choosing between these agents. For instance, in patients with significant postprandial hyperglycemia, the data on this compound's effect on glycemic variability may be particularly relevant. Conversely, the robust data on Vildagliptin's impact on established markers of beta-cell function provides strong evidence of its restorative effects. Future research should aim to directly compare these two agents to further elucidate their subtle differences and guide more personalized therapeutic strategies.

References

Anagliptin's Anti-inflammatory Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors, anagliptin has emerged as a therapeutic agent for type 2 diabetes with potential pleiotropic effects, including anti-inflammatory properties. This guide provides a comparative analysis of this compound's anti-inflammatory effects against other commonly used gliptins, supported by experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been evaluated in various studies, often in comparison with other gliptins. The following tables summarize the quantitative data on key inflammatory markers.

Table 1: Clinical Comparison of this compound vs. Sitagliptin on Inflammatory Markers

Inflammatory MarkerThis compound (200 mg/day)Sitagliptin (50 mg/day)Study DurationOutcomeReference
hs-CRP (mg/L)No significant change from baselineNo significant change from baseline52 weeksNo significant difference between groups[1][2][3]
White Blood Cells (WBC) (x10³/μL)No significant change from baselineNo significant change from baseline52 weeksNo significant difference between groups[1][2][3]
Interleukin-6 (IL-6) (pg/mL)No significant change from baselineNo significant change from baseline52 weeksNo significant difference between groups[1][2][3]

Data from a sub-analysis of the REASON Trial in patients with type 2 diabetes, dyslipidemia, and atherosclerotic vascular lesions.[1][2][3]

Table 2: In Vitro and In Vivo Effects of this compound and Other Gliptins on Inflammatory Markers

GliptinModelInflammatory MarkerEffectReference
This compound LPS-stimulated human pulmonary microvascular endothelial cells (HPMVECs)TNF-α, IL-1β, IL-6, CCL2Significantly decreased expression[4]
High glucose-treated human umbilical vein endothelial cells (HUVECs)NLRP3, ASC, Cleaved Caspase-1, IL-1β, IL-18Downregulated activation of NLRP3 inflammasome[5]
Stress-induced senescent HUVECsNLRP3, Cleaved Caspase-1, IL-1βAttenuated activation of NLRP3 inflammasome[6]
Sitagliptin Patients with type 2 diabetesCRP, IL-6Significant reduction[7]
LPS-stimulated cardiomyocytesTNF-α, IL-6, IL-1β, COX-2, iNOSDownregulated expression[8]
ox-LDL-treated THP-1 macrophagesNLRP3, TLR4, IL-1βSignificant reduction[9]
Vildagliptin Doxorubicin-induced nephrotoxicity in ratsTNF-α, IL-1β, NLRP3Significantly reduced[9]
High fatty acid-treated endothelial cellsNLRP3, ASC, p20, HMGB-1, IL-1β, IL-18Suppressed activation of NLRP3 inflammasome[1][10]
Linagliptin LPS-stimulated human U937 monocytesIL-6, Intranuclear NF-κB/p65Significantly inhibited[11]
Experimental sepsis in diabetic miceNF-κB activation, iNOS expression, serum inflammatory cytokinesSignificant reduction[12]
Saxagliptin Doxorubicin-induced nephrotoxicity in ratsTNF-α, IL-1β, NLRP3Significantly reduced[9]
Overweight/obese people without diabetesIL-8 secretion from adipose tissueReduced[13]

Key Signaling Pathways

The anti-inflammatory effects of this compound and other gliptins are mediated through the modulation of key signaling pathways, primarily the NF-κB and NLRP3 inflammasome pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex gets activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Several gliptins, including this compound, have been shown to inhibit this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound & Other Gliptins This compound->IKK Inhibits This compound->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

This compound's inhibition of the NF-κB signaling pathway.
NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli including high glucose, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound and other gliptins have been demonstrated to suppress the activation of the NLRP3 inflammasome.

NLRP3_Inflammasome_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm HighGlucose High Glucose NLRP3 NLRP3 HighGlucose->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL-1β ProIL1b->IL1b Matures to This compound This compound & Other Gliptins This compound->NLRP3 Inhibits

This compound's suppression of the NLRP3 inflammasome pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound's anti-inflammatory effects.

REASON Trial Sub-analysis: Measurement of Inflammatory Markers
  • Objective : To compare the effects of this compound and sitagliptin on hs-CRP, WBC, and IL-6 in patients with type 2 diabetes.

  • Study Design : A randomized, open-label, parallel-group comparison.

  • Participants : 177 patients received this compound (200 mg/day) and 176 patients received sitagliptin (50 mg/day) for 52 weeks.[1][2][3]

  • Sample Collection : Blood samples were collected at baseline and after 52 weeks of treatment.

  • Assays :

    • hs-CRP : Measured using a latex-enhanced nephelometric immunoassay.

    • WBC : Measured using an automated hematology analyzer.

    • IL-6 : Measured using a chemiluminescent enzyme immunoassay.

  • Workflow :

ReasonTrialWorkflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment & Follow-up cluster_analysis Analysis P1 Enrollment of T2DM patients with dyslipidemia and astherosclerotic lesions R Randomization P1->R G1 This compound Group (200 mg/day) R->G1 G2 Sitagliptin Group (50 mg/day) R->G2 T 52-week Treatment G1->T G2->T A Measurement of hs-CRP, WBC, and IL-6 at baseline and 52 weeks T->A

Workflow of the REASON trial sub-analysis.
In Vitro Assessment of Anti-inflammatory Effects on Endothelial Cells

  • Objective : To evaluate the effect of this compound on LPS-induced inflammation in human pulmonary microvascular endothelial cells (HPMVECs).

  • Cell Culture : HPMVECs were cultured in endothelial cell medium.

  • Treatment : Cells were pre-treated with various concentrations of this compound for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.

  • Assays :

    • Quantitative Real-Time PCR (qRT-PCR) : To measure the mRNA expression levels of TNF-α, IL-1β, IL-6, and CCL2.

    • Western Blotting : To assess the protein levels of components of the NF-κB signaling pathway (p-p65, p-IκBα).

  • Workflow :

InVitroWorkflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis C1 Culture HPMVECs T1 Pre-treatment with This compound (various conc.) for 2 hours C1->T1 T2 Stimulation with LPS (100 ng/mL) for 24 hours T1->T2 A1 RNA Extraction & qRT-PCR (TNF-α, IL-1β, IL-6, CCL2) T2->A1 A2 Protein Extraction & Western Blot (p-p65, p-IκBα) T2->A2

Workflow for in vitro assessment of anti-inflammatory effects.

Conclusion

This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways, including the NF-κB and NLRP3 inflammasome pathways. While direct head-to-head clinical data against a wide range of other gliptins is still emerging, in vitro and in vivo studies suggest a comparable, and in some contexts, a potent anti-inflammatory profile. The provided data and experimental outlines offer a foundational guide for researchers to further investigate and compare the nuanced anti-inflammatory effects of this compound within the DPP-4 inhibitor class.

References

A Head-to-Head In Vivo Comparison of Anagliptin and Saxagliptin for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the preclinical and clinical data on the efficacy, safety, and pharmacokinetic profiles of two prominent DPP-4 inhibitors.

This guide provides a comprehensive comparison of Anagliptin and Saxagliptin, two selective dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes mellitus. While direct head-to-head in vivo preclinical studies are limited, this document synthesizes available data from a range of preclinical and clinical trials to offer an objective comparison for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway

Both this compound and Saxagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control.

cluster_0 DPP-4 Inhibition Pathway Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degradation Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells Inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins This compound / Saxagliptin This compound / Saxagliptin This compound / Saxagliptin->DPP-4 Enzyme Inhibition Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Lowers Blood Glucose Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Glucagon Secretion->Glucose Homeostasis Raises Blood Glucose

Caption: Shared mechanism of this compound and Saxagliptin.

Efficacy in Glycemic Control

Both this compound and Saxagliptin have demonstrated efficacy in improving glycemic control in patients with type 2 diabetes.

This compound: Clinical trials have shown that this compound effectively reduces HbA1c levels. In a Phase II trial, monotherapy with 200 mg and 400 mg of daily this compound resulted in a reduction of HbA1c values from baseline by 0.75% and 0.82%, respectively, after 12 weeks.[1] When used in combination with other oral antidiabetic agents, this compound also led to significant decreases in HbA1c, fasting blood glucose, and postprandial blood glucose levels over 52 weeks.[1]

Saxagliptin: Saxagliptin has also shown significant improvements in glycemic parameters. In treatment-naive patients, Saxagliptin monotherapy (2.5 mg and 5 mg daily) led to placebo-adjusted HbA1c reductions of 0.45% to 0.63%.[2] The greatest reduction in HbA1c was observed when Saxagliptin was used in combination with metformin.[2]

Efficacy ParameterThis compoundSaxagliptin
Monotherapy HbA1c Reduction 0.75% - 0.82% (12 weeks)[1]0.45% - 0.63% (placebo-adjusted)[2]
Combination Therapy Significant reduction in HbA1c, FBG, and PPG (52 weeks)[1]Significant HbA1c reduction with metformin, SUs, and TZDs[2]

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of this compound and Saxagliptin have been characterized in various preclinical and clinical studies.

This compound: In preclinical animal models, this compound is well-absorbed orally.[3] It is primarily metabolized by the liver and excreted in the urine.[4]

Saxagliptin: Saxagliptin is also rapidly absorbed after oral administration.[5] It is metabolized primarily by cytochrome P450 3A4/5 (CYP3A4/5) to an active metabolite, 5-hydroxy saxagliptin, which is half as potent as the parent compound.[2] Elimination occurs through both renal and hepatic pathways.[2]

Pharmacokinetic ParameterThis compoundSaxagliptin
Absorption Well absorbed orally[3]Rapidly absorbed orally[5]
Metabolism Primarily hepatic[4]Primarily hepatic (CYP3A4/5) to an active metabolite[2]
Elimination Primarily renal[4]Renal and hepatic[2]

Safety and Tolerability Profiles

This compound: Preclinical trials of this compound have reported no serious adverse effects.[1] Clinical studies have also indicated a favorable safety profile.

Saxagliptin: Saxagliptin is generally well-tolerated.[2] The most commonly reported adverse events include upper respiratory tract infection, urinary tract infection, and headache.[2] Importantly, large-scale cardiovascular outcome trials, such as the SAVOR-TIMI 53 study, have been conducted for Saxagliptin. While the trial showed that Saxagliptin did not increase the risk of major adverse cardiovascular events (a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke), it did show an increased risk of hospitalization for heart failure compared to placebo.[6] Preclinical in vivo safety pharmacology and toxicology studies in rats, dogs, and monkeys did not identify any signals of myocardial injury or changes in cardiac function, blood pressure, or heart rate.[7]

Safety AspectThis compoundSaxagliptin
General Tolerability Good, no serious adverse effects in preclinical trials[1]Generally well-tolerated[2]
Common Adverse Events Not specified in detailUpper respiratory tract infection, urinary tract infection, headache[2]
Cardiovascular Safety No specific preclinical cardiovascular safety studies foundNo increased risk of MACE in SAVOR-TIMI 53, but increased risk of hospitalization for heart failure.[6] Preclinical studies showed no adverse cardiovascular effects.[7]

Effects on Lipid Profile

This compound: this compound has shown beneficial effects on the lipid profile. A prospective multicenter trial demonstrated that this compound significantly reduced total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) levels after 24 weeks of treatment.[8]

Saxagliptin: The effect of Saxagliptin on lipid profiles is not as extensively documented in the provided search results.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of methodologies from key in vivo studies.

This compound: Lipid Profile Study in Mice
  • Animal Model: Male low-density lipoprotein receptor-deficient mice.

  • Drug Administration: 0.3% this compound was administered in the diet.

  • Outcome Measures: Plasma lipid levels were assayed, and the lipoprotein profile was analyzed using high-performance liquid chromatography. Hepatic gene expression was examined by DNA microarray and quantitative polymerase chain reaction analyses. Sterol regulatory element-binding protein transactivation assay was carried out in vitro.

Saxagliptin: Cardiovascular Safety Study in Animal Models
  • Animal Models: Rats, dogs, and monkeys.

  • Study Type: In vivo safety pharmacology and toxicology studies.

  • Outcome Measures: Evaluation of potential effects on the cardiovascular system, including cardiac conduction, blood pressure, heart rate, contractility, heart weight, and heart histopathology.[7]

cluster_1 Experimental Workflow: this compound Lipid Study A1 LDLR-deficient Mice A2 This compound in Diet (0.3%) A1->A2 A3 Plasma & Tissue Collection A2->A3 A4 Lipid Profile Analysis (HPLC) A3->A4 A5 Hepatic Gene Expression (Microarray, qPCR) A3->A5

Caption: Workflow for this compound lipid profile study.

cluster_2 Experimental Workflow: Saxagliptin CV Safety B1 Animal Models (Rats, Dogs, Monkeys) B2 Saxagliptin Administration B1->B2 B3 Cardiovascular Monitoring B2->B3 B4 Histopathological Examination B2->B4 B5 Data Analysis B3->B5 B4->B5

Caption: Workflow for Saxagliptin cardiovascular safety study.

Conclusion

Both this compound and Saxagliptin are effective DPP-4 inhibitors that improve glycemic control in patients with type 2 diabetes through a shared mechanism of action. While both drugs appear to be well-tolerated, the available data on their broader metabolic and cardiovascular effects differ. This compound has demonstrated a beneficial impact on lipid profiles. Saxagliptin has undergone extensive cardiovascular safety evaluation in a large clinical trial, which, while reassuring regarding major adverse cardiovascular events, highlighted a potential risk for hospitalization for heart failure.

The lack of direct head-to-head preclinical in vivo comparisons necessitates that researchers and clinicians carefully consider the individual profiles of these agents when making decisions in drug development and clinical practice. Further research directly comparing the cardiovascular and broader metabolic effects of these two DPP-4 inhibitors in preclinical models would be valuable.

References

Anagliptin's Effect on Cardiovascular Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of anagliptin's performance against placebo in modulating key cardiovascular biomarkers, supported by available clinical and preclinical data.

This guide provides a comprehensive analysis of the effects of this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, on crucial cardiovascular biomarkers. Direct placebo-controlled clinical trial data for this compound across a full panel of these markers is limited. Therefore, this comparison synthesizes findings from an active-comparator clinical trial, meta-analyses of the DPP-4 inhibitor class versus placebo, and preclinical studies to offer a broad perspective for researchers, scientists, and drug development professionals.

Clinical Data Summary

Direct clinical evidence for this compound's effect on inflammatory biomarkers comes from a sub-analysis of the Randomized Evaluation of this compound vs Sitagliptin On low-density lipoproteiN cholesterol in diabetes (REASON) Trial. This study compared this compound to another DPP-4 inhibitor, sitagliptin, not a placebo.

Table 1: this compound vs. Sitagliptin - Changes in Inflammatory Biomarkers (REASON Trial Sub-analysis) [1][2][3]

BiomarkerThis compound (200 mg/day)Sitagliptin (50 mg/day)DurationOutcome
hs-CRPNo significant change from baselineNo significant change from baseline52 weeksNo significant difference between groups
IL-6No significant change from baselineNo significant change from baseline52 weeksNo significant difference between groups

Note: The REASON trial was a multicenter, randomized, open-label, active-controlled, parallel-group trial. The presented data is from a sub-analysis focusing on inflammatory markers.[1]

To provide a placebo-controlled context, the following table summarizes data from meta-analyses of the broader DPP-4 inhibitor class (primarily including sitagliptin and vildagliptin). It is important to note that these findings may not be directly extrapolated to this compound.

Table 2: DPP-4 Inhibitors vs. Placebo - Changes in Cardiovascular Biomarkers (Meta-analysis Data)

BiomarkerDPP-4 InhibitorsPlaceboDurationOutcome (Weighted Mean Difference)
AdiponectinIncreased levels---≥ 12 weeks+0.74 µg/mL[4][5][6][7]
hs-CRPDecreased levels---Not specified-0.86 mg/L[8][9][10]

Experimental Protocols

REASON Trial Sub-analysis on Inflammatory Markers

  • Trial Design: A multicenter, randomized, open-label, active-controlled, parallel-group trial.[1]

  • Participants: 353 patients with type 2 diabetes, dyslipidemia, and existing atherosclerotic vascular lesions who were being treated with statins.[1]

  • Intervention: Patients were randomized to receive either this compound 200 mg per day (100 mg twice daily) or sitagliptin 50 mg per day for 52 weeks.[2][3][11]

  • Biomarker Measurement: High-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) were measured at baseline and after 52 weeks of treatment.[1][3]

  • Statistical Analysis: Changes in inflammatory markers were calculated as the difference between baseline and 52-week values.

Meta-analysis of DPP-4 Inhibitors vs. Placebo on Adiponectin

  • Study Selection: A systematic review and meta-analysis of eight randomized controlled trials (RCTs) investigating the impact of DPP-4 inhibitors (vildagliptin and sitagliptin) on plasma adiponectin concentrations.[4]

  • Data Synthesis: A random-effects model and the generic inverse variance method were used to calculate the weighted mean difference (WMD) in adiponectin levels between the DPP-4 inhibitor and placebo groups.[4]

Meta-analysis of DPP-4 Inhibitors vs. Placebo on C-reactive Protein

  • Study Selection: A systematic review and meta-analysis of sixteen randomized controlled trials with 1607 patients with type 2 diabetes.[8]

  • Data Synthesis: A random-effects model was used for quantitative data analysis to determine the pooled difference in serum CRP concentrations between DPP-4 inhibitor and placebo groups.[8]

Mandatory Visualizations

REASON_Trial_Workflow cluster_screening Screening & Randomization cluster_intervention Intervention (52 Weeks) cluster_analysis Biomarker Analysis P Patients with T2D, Dyslipidemia & ASCVD (n=353) A This compound (200 mg/day) P->A Randomization S Sitagliptin (50 mg/day) P->S Randomization B_pre Baseline Measurement: hs-CRP, IL-6 B_post 52-Week Measurement: hs-CRP, IL-6 A->B_post S->B_post Comp Comparison of Changes in Biomarkers B_pre->Comp B_post->Comp

REASON Trial Sub-analysis Workflow

Anagliptin_Signaling_Pathway cluster_stimulus Cellular Stress cluster_this compound Intervention cluster_pathway Intracellular Signaling cluster_outcome Cellular Response Stress High Glucose / LPS NLRP3 NLRP3 Inflammasome Stress->NLRP3 activates NFkB NF-κB Pathway Stress->NFkB activates This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates This compound->NFkB inhibits AKT AKT This compound->AKT activates SIRT1->NLRP3 inhibits Inflammation ↓ TNF-α, IL-6, IL-1β NLRP3->Inflammation NFkB->Inflammation eNOS eNOS AKT->eNOS activates Endo_Func ↑ Endothelial Function (↑ NO Production) eNOS->Endo_Func

Proposed Signaling Pathway of this compound

Discussion of Findings

Inflammatory Markers (hs-CRP, TNF-α, IL-6)

The most direct clinical evidence from the REASON trial sub-analysis indicates that this compound, over a 52-week period, did not significantly alter levels of hs-CRP and IL-6 when compared to sitagliptin in patients already on statin therapy.[1][2][3] This suggests that in this patient population with established cardiovascular disease, the anti-inflammatory effects of this compound may be neutral or not superior to another DPP-4 inhibitor. However, a meta-analysis of the DPP-4 inhibitor class did show a significant, albeit modest, reduction in CRP levels compared to placebo.[8][9][10]

Preclinical studies offer a contrasting view, demonstrating that this compound can directly suppress the production of pro-inflammatory cytokines, including TNF-α and IL-6.[12] In vitro models have shown that this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[12] This discrepancy between preclinical and clinical findings may be due to the complex inflammatory milieu in patients with long-standing diabetes and cardiovascular disease, or the concurrent use of medications like statins which also have anti-inflammatory properties.

Adiponectin

There is no direct clinical data from placebo-controlled trials on the effect of this compound on adiponectin. However, a meta-analysis of other DPP-4 inhibitors (sitagliptin and vildagliptin) found a significant increase in adiponectin levels compared to placebo.[4][5][6][7] Adiponectin is an adipokine with anti-inflammatory and insulin-sensitizing properties, and its elevation is generally considered beneficial for cardiovascular health. Whether this compound shares this effect remains to be confirmed in dedicated clinical trials.

Endothelial Function

Preclinical evidence strongly suggests a protective role for this compound in endothelial function. Studies on human umbilical vein endothelial cells (HUVECs) have shown that this compound can ameliorate high glucose-induced endothelial dysfunction.[13][14][15] The proposed mechanism involves the activation of SIRT1, which in turn inhibits the NLRP3 inflammasome, a key component of the inflammatory response that can lead to endothelial damage.[13][15][16] Additionally, this compound has been shown to modulate the AKT/eNOS pathway, which can lead to increased nitric oxide (NO) production, a critical factor in maintaining vascular health.[12]

Conclusion

  • Inflammatory Markers: In a clinical setting with an active comparator, this compound showed a neutral effect on hs-CRP and IL-6.[1][2][3] However, the broader class of DPP-4 inhibitors has been associated with a reduction in CRP versus placebo.[8][9][10] Preclinical data support a direct anti-inflammatory action of this compound.[12]

  • Adiponectin: Based on class-effect data, it is plausible that this compound may increase adiponectin levels, which would be a favorable cardiovascular effect.[4][5][6][7]

  • Endothelial Function: Strong preclinical evidence points towards a protective effect of this compound on the endothelium, mediated through anti-inflammatory and pro-vasodilatory pathways.[12][13][14][15][16]

For researchers and drug development professionals, these findings highlight the need for further investigation into the pleiotropic cardiovascular effects of this compound. Future studies should aim to bridge the gap between the promising preclinical data and the current clinical evidence, particularly through placebo-controlled trials that can definitively delineate the impact of this compound on a comprehensive panel of cardiovascular biomarkers.

References

Safety Operating Guide

Proper Disposal Procedures for Anagliptin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical reagents and pharmaceutical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential information and procedural guidance for the proper disposal of Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, tailored for researchers, scientists, and drug development professionals.

While specific disposal protocols for this compound are not extensively detailed in public records, the established principles for pharmaceutical waste management provide a clear framework. The primary directive is to adhere to all federal, state, and local regulations.[1] this compound is classified as slightly hazardous to water, and as such, large quantities or undiluted product should not be allowed to enter any water course, groundwater, or sewage system.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by several key regulatory bodies. Understanding their roles is essential for maintaining compliance. The Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the principal federal agencies overseeing this area.[2][3]

Regulatory Body Governing Regulation/Act Key Responsibilities & Requirements
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[2][3][4]Sets federal guidelines for the management and disposal of hazardous waste, including certain pharmaceuticals. Subpart P of the RCRA provides specific rules for healthcare facilities, notably prohibiting the sewering (flushing) of hazardous pharmaceutical waste.[3][5]
Drug Enforcement Administration (DEA) Controlled Substances ActRegulates the disposal of controlled substances to prevent diversion. This compound is not currently listed as a controlled substance.
State Environmental Agencies & Boards of Pharmacy State-Specific RegulationsImplement and often enhance federal regulations. Requirements can vary significantly by state, and generators are responsible for knowing and adhering to local rules.[2]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines a recommended workflow for the disposal of this compound waste in a laboratory setting. This process is designed to ensure safety and regulatory compliance.

Waste Characterization
  • Hazardous Waste Determination : The first and most critical step is to determine if the this compound waste qualifies as hazardous under the EPA's Resource Conservation and Recovery Act (RCRA). Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] While this compound itself is not a listed hazardous waste, formulations containing it could have other components that meet these criteria. Consult your institution's Environmental Health & Safety (EHS) department for guidance on this determination.

  • Segregation : Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's protocols. Proper segregation is key to compliant disposal.

Primary Disposal Options (in order of preference)
  • Licensed Hazardous Waste Vendor : If the waste is determined to be RCRA hazardous, it must be collected by a licensed hazardous waste transporter for disposal, which is typically incineration at a permitted facility.[3][6]

  • Pharmaceutical Take-Back Programs / Reverse Distributors : For non-hazardous pharmaceutical waste, utilizing a drug take-back program or a reverse distributor is the most environmentally sound option.[2][7][8] These programs ensure that the pharmaceuticals are disposed of properly, usually via incineration.

On-Site Management (If Take-Back Programs are Unavailable)

If a take-back program is not accessible and the waste is confirmed to be non-hazardous, follow these steps for on-site management prior to disposal. This method should be considered a last resort and must be compliant with local regulations.

  • Remove from Original Container : Transfer the this compound material from its primary container.

  • Deactivate/Denature : Mix the this compound (without crushing tablets or capsules) with an unappealing and inert substance such as cat litter, used coffee grounds, or dirt.[9][10] This makes the drug unpalatable and less likely to be diverted or accidentally ingested.

  • Seal Securely : Place the mixture into a sealable container, such as a plastic bag or an empty tub, to prevent leakage.[7][9]

  • Final Disposal : Place the sealed container in a non-recyclable, opaque trash receptacle.

  • De-identify Packaging : Before disposing of the empty original container, remove or scratch out all personal or identifying information from the label to protect privacy.[9][10]

Important : Under no circumstances should expired or unwanted this compound be flushed down the toilet or drain unless specifically instructed by the manufacturer or FDA, which is not the current guidance for this compound.[7] This practice can lead to the contamination of water supplies as treatment plants are often not equipped to remove such pharmaceutical compounds.[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory or research setting.

AnagliptinDisposal This compound Disposal Decision Workflow cluster_onsite On-Site Deactivation Steps start This compound Waste Generated char Characterize Waste: Is it RCRA Hazardous? start->char haz_waste Manage as Hazardous Waste (Follow EPA/State Regulations) char->haz_waste  Yes non_haz Non-Hazardous Waste Stream char->non_haz No   haz_dispose Dispose via Licensed Hazardous Waste Transporter haz_waste->haz_dispose end_haz End haz_dispose->end_haz take_back Is a Take-Back Program or Reverse Distributor Available? non_haz->take_back use_take_back Utilize Take-Back Program or Reverse Distributor for Incineration take_back->use_take_back Yes   local_sop Follow Institutional/Local SOPs (e.g., Waste Vendor Pickup) take_back->local_sop  No end_green End use_take_back->end_green on_site Last Resort: On-Site Deactivation local_sop->on_site If no institutional option exists end_blue End local_sop->end_blue mix 1. Mix with inert, undesirable substance (e.g., cat litter) on_site->mix seal 2. Place mixture in a sealed container mix->seal trash 3. Dispose in non-recyclable trash seal->trash end_gray End trash->end_gray

Caption: Decision workflow for the compliant disposal of this compound waste.

Experimental Protocols

A review of publicly available literature and safety data sheets did not yield specific experimental protocols for the degradation or disposal of this compound. The procedures outlined above are based on general regulatory guidelines for pharmaceutical waste management. Researchers should consult their institution's specific standard operating procedures (SOPs) and EHS department for any established in-house protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.